6-(Methylsulfonyl)pyridin-3-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-methylsulfonylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-11(9,10)6-3-2-5(7)4-8-6/h2-4H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQVUJPCFHWOGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80601897 | |
| Record name | 6-(Methanesulfonyl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187143-22-2 | |
| Record name | 6-(Methanesulfonyl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-(Methylsulfonyl)pyridin-3-amine fundamental properties
An In-depth Technical Guide to 6-(Methylsulfonyl)pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic organic compound that serves as a crucial building block in the field of medicinal chemistry and drug discovery. Its unique structure, featuring a pyridine ring substituted with both an activating amino group and a deactivating methylsulfonyl group, makes it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its fundamental properties, synthesis, and applications, with a focus on data relevant to research and development professionals.
Chemical and Physical Properties
The core physicochemical properties of this compound are summarized below. These properties are essential for its handling, reaction setup, and purification.
Chemical Identifiers
| Property | Value | Reference |
| IUPAC Name | This compound | N/A |
| CAS Number | 187143-22-2 | [1] |
| Molecular Formula | C₆H₈N₂O₂S | [1] |
| Molecular Weight | 172.21 g/mol | [1] |
| Canonical SMILES | CS(=O)(=O)C1=NC=C(C=C1)N | N/A |
Physicochemical Data
Quantitative data regarding the physical properties of this compound is not extensively published. The values below are based on available supplier information and computational predictions. Researchers should verify these properties experimentally for their specific applications.
| Property | Value | Notes |
| Appearance | Solid (form may vary) | Typically a powder or crystalline solid. |
| Melting Point | Data not available | Experimental determination is recommended. |
| Boiling Point | Data not available | Likely to decompose at high temperatures. |
| Solubility | Soluble in common organic solvents like EtOAc, MeOH, and water. | [2] |
| pKa | Data not available | The amino group is basic, while the pyridine nitrogen is weakly basic. The sulfonyl group is electron-withdrawing. |
Synthesis and Experimental Protocols
The most common synthetic route to this compound involves the reduction of a nitro-substituted precursor.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Reduction of 2-(Methylsulfonyl)-5-nitropyridine
This protocol is based on established literature procedures for the synthesis of this compound.[2]
Materials:
-
2-(Methylsulfonyl)-5-nitropyridine (1.80 g, 8.90 mmol)
-
Iron powder (1.49 g, 26.68 mmol)
-
Ammonium chloride (2.86 g, 53.47 mmol)
-
Methanol (25 mL)
-
Water (25 mL)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-(methylsulfonyl)-5-nitropyridine in a solvent mixture of water (25 mL) and methanol (25 mL).
-
Addition of Reagents: To the solution, add iron powder and ammonium chloride.
-
Reaction: Heat the reaction mixture to reflux temperature and stir for 1 hour. Monitor the reaction progress using an appropriate method (e.g., TLC or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture and filter it to remove the solid iron residues. Wash the collected solid with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate. Combine all organic phases.
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the final product.
-
Analysis: The product, 6-(methylsulfonyl)-3-pyridinamine, can be analyzed by methods such as LC-ES/MS to confirm its identity (expected m/z: 173 [M+H]⁺).[2] The reported yield for this procedure is approximately 91%.[2]
Applications in Research and Drug Development
This compound is not typically an end-product but rather a key intermediate. Its bifunctional nature allows for diverse chemical modifications, making it valuable in constructing libraries of compounds for screening.
Role as a Synthetic Building Block
The primary application of this compound is as a scaffold in the synthesis of more complex, biologically active molecules, particularly kinase inhibitors.[3][4][5][6] The amino group provides a nucleophilic handle for amide bond formation, C-N cross-coupling reactions, or the construction of new heterocyclic rings.
Caption: Role of the compound as an intermediate in drug development.
Use in Kinase Inhibitor Synthesis
Derivatives of aminopyridines are common scaffolds for ATP-competitive kinase inhibitors. For instance, related structures have been used to develop inhibitors for targets like FMS-like tyrosine kinase 3 (FLT3), which is implicated in acute myeloid leukemia (AML).[4] The pyridine nitrogen and amino group can form critical hydrogen bonds within the ATP-binding pocket of kinases.
Safety and Handling
No specific safety data sheet (SDS) is publicly available for this compound. However, based on the known hazards of related aminopyridine compounds, significant precautions should be taken.[7][8]
Hazard Profile (based on analogous compounds)
-
Toxicity: Aminopyridines are often classified as toxic if swallowed, in contact with skin, or if inhaled. They can cause irritation to the skin, eyes, and respiratory system.[7][9]
-
Health Effects: May cause damage to organs through prolonged or repeated exposure.
-
First Aid:
-
Inhalation: Move the person to fresh air. Seek immediate medical attention.[7]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water. Seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Call a poison control center or doctor immediately.[10]
-
Recommended Handling Procedures
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]
-
Skin Protection: Wear appropriate chemical-resistant gloves and a lab coat or protective suit.[9]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[10]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Keep locked up and away from incompatible materials such as strong oxidizing agents and strong acids.[7]
Conclusion
This compound is a valuable chemical intermediate with significant applications in the synthesis of pharmacologically active compounds, especially kinase inhibitors. While comprehensive data on its physical properties are limited, its synthesis is well-documented. Due to the potential toxicity associated with its structural class, strict adherence to safety protocols is mandatory when handling this compound. Its utility as a versatile building block ensures its continued importance in the drug discovery and development pipeline.
References
- 1. scbt.com [scbt.com]
- 2. 6-(Methylsulfonyl)-3-pyridinamine | 187143-22-2 [chemicalbook.com]
- 3. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. 3-Aminopyridine - Wikipedia [en.wikipedia.org]
- 9. angenechemical.com [angenechemical.com]
- 10. fishersci.com [fishersci.com]
The Emergence of 6-(Methylsulfonyl)pyridin-3-amine: A Key Intermediate in Modern Drug Discovery
An In-depth Guide to the Discovery, Synthesis, and Application of a Pivotal Building Block in Pharmaceutical Research
Introduction
6-(Methylsulfonyl)pyridin-3-amine, a seemingly unassuming heterocyclic amine, has carved a significant niche for itself in the landscape of modern medicinal chemistry. While not a therapeutic agent in its own right, its true value lies in its role as a critical intermediate in the synthesis of complex pharmaceutical compounds, most notably a new generation of targeted cancer therapies. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and application of this important molecule, tailored for researchers, scientists, and drug development professionals.
Discovery and History
The history of this compound is not one of a singular, celebrated discovery, but rather an evolutionary tale tied to the broader advancements in pyridine chemistry and the relentless pursuit of novel therapeutic agents. The introduction of the sulfonyl group to the pyridine ring, a notoriously challenging transformation due to the ring's electron-deficient nature, has been a long-standing objective in organic synthesis. Early methods, dating back to the late 19th century, required harsh reaction conditions, often with high temperatures and pressures, and the use of toxic catalysts like mercuric sulfate.
The development of more sophisticated synthetic methodologies in the late 20th and early 21st centuries paved the way for the efficient and regioselective synthesis of functionalized pyridines, including pyridine sulfones. The emergence of this compound is a direct consequence of these advancements. While a definitive "first synthesis" paper is not readily identifiable in the public domain, its appearance in chemical supplier catalogs and patent literature from the early 2000s onwards suggests its synthesis was likely developed and optimized in industrial settings to meet the growing demand for novel chemical building blocks in drug discovery programs.
Its significance soared with the burgeoning field of kinase inhibitors, particularly those targeting the phosphoinositide 3-kinase (PI3K) signaling pathway. The specific regio- and electronic properties of this compound make it an ideal scaffold for the construction of potent and selective PI3Kδ inhibitors.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented in the table below. This data is essential for its identification, characterization, and use in synthetic chemistry.
| Property | Value |
| CAS Number | 187143-22-2 |
| Molecular Formula | C₆H₈N₂O₂S |
| Molecular Weight | 172.21 g/mol |
| Melting Point | 171-173 °C |
| Appearance | Off-white to pale yellow crystalline solid |
| Mass Spectrometry (ESI) | m/z 173 [M+H]⁺ |
| Predicted ¹H NMR (DMSO-d₆, 400 MHz) | δ 8.35 (d, J=2.8 Hz, 1H), 7.45 (dd, J=8.8, 2.8 Hz, 1H), 7.20 (d, J=8.8 Hz, 1H), 5.80 (s, 2H), 3.15 (s, 3H) |
| Predicted ¹³C NMR (DMSO-d₆, 100 MHz) | δ 158.5, 146.2, 137.8, 125.4, 118.9, 44.1 |
Experimental Protocols
The most commonly cited synthetic route to this compound involves the reduction of its nitro precursor, 2-(methylsulfonyl)-5-nitropyridine. The following protocol provides a detailed methodology for this key transformation.
Synthesis of this compound
Materials:
-
2-(Methylsulfonyl)-5-nitropyridine
-
Iron powder
-
Ammonium chloride
-
Methanol
-
Water
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(methylsulfonyl)-5-nitropyridine (1.0 eq) in a 1:1 mixture of methanol and water.
-
To this solution, add iron powder (3.0 eq) and ammonium chloride (6.0 eq).
-
Heat the reaction mixture to reflux and maintain vigorous stirring for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.
-
Wash the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography to afford the final product as an off-white to pale yellow solid.
Applications in Drug Discovery: A Key Building Block for PI3Kδ Inhibitors
The primary application of this compound is as a key building block in the synthesis of phosphoinositide 3-kinase delta (PI3Kδ) inhibitors. The PI3Kδ isoform is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell signaling. Dysregulation of the PI3Kδ pathway is implicated in various B-cell malignancies and inflammatory diseases, making it an attractive therapeutic target.
The this compound moiety often serves as the core scaffold onto which other functional groups are elaborated to achieve high potency and selectivity for the PI3Kδ isoform. The sulfonyl group can act as a hydrogen bond acceptor, while the amino group provides a convenient handle for further chemical modifications, such as amide bond formation or substitution reactions.
While the direct use of this compound in the synthesis of the approved drug Idelalisib (Zydelig®) is not the most commonly published route, its structural motif is present in numerous patented PI3Kδ inhibitors and clinical candidates. For instance, the drug candidate AMG-319, developed by Amgen for the treatment of lymphoid malignancies, features a related substituted pyridine core, highlighting the importance of this chemical class in the development of PI3Kδ inhibitors.
Visualizations
PI3Kδ Signaling Pathway
Caption: PI3Kδ signaling pathway and the point of inhibition.
Synthetic Workflow for this compound
Caption: Synthetic workflow for this compound.
Conclusion
This compound stands as a testament to the crucial role of chemical intermediates in the advancement of medicine. Its history is intertwined with the progress of synthetic organic chemistry, and its application in the development of targeted PI3Kδ inhibitors underscores its importance in the fight against cancer and inflammatory diseases. As research in this area continues, the demand for versatile and highly functionalized building blocks like this compound is only set to increase, solidifying its place as a key player in the drug discovery and development pipeline. This guide provides a foundational understanding of this important molecule, equipping researchers with the knowledge to leverage its potential in their own scientific endeavors.
In-Depth Technical Guide: Characterization of 6-(Methylsulfonyl)pyridin-3-amine (CAS Number: 187143-22-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of 6-(methylsulfonyl)pyridin-3-amine, a key intermediate in pharmaceutical synthesis. This document outlines its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its applications in drug discovery, with a focus on its role as a building block for kinase inhibitors.
Physicochemical Properties
This compound is a pyridine derivative containing a methylsulfonyl group and an amine substituent. These functional groups contribute to its unique chemical reactivity and physical properties, making it a valuable synthon in medicinal chemistry. A summary of its key physicochemical data is presented in Table 1.
| Property | Value | Source |
| CAS Number | 187143-22-2 | [1] |
| Molecular Formula | C₆H₈N₂O₂S | [1] |
| Molecular Weight | 172.21 g/mol | [1] |
| Melting Point | 171-173 °C | N/A |
| Boiling Point (Predicted) | 454.2 ± 45.0 °C | N/A |
| Density (Predicted) | 1.358 ± 0.06 g/cm³ | N/A |
| pKa (Predicted) | -0.67 ± 0.10 | N/A |
| Purity (Commercial) | ≥ 95% | N/A |
Synthesis and Purification
A common synthetic route to this compound involves the reduction of a nitro-precursor, 2-(methylsulfonyl)-5-nitropyridine. This method provides a high yield of the desired product.
Experimental Protocol: Synthesis
Materials:
-
2-(Methylsulfonyl)-5-nitropyridine
-
Iron powder
-
Ammonium chloride
-
Methanol
-
Water
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 2-(methylsulfonyl)-5-nitropyridine (1.0 eq) in a 1:1 mixture of methanol and water.
-
To this solution, add iron powder (3.0 eq) and ammonium chloride (6.0 eq).
-
Heat the reaction mixture to reflux and stir for 1 hour.
-
Upon completion of the reaction (monitored by TLC or LC-MS), filter the hot mixture and wash the solid residue with ethyl acetate.
-
Combine the filtrates and extract the aqueous layer with ethyl acetate.
-
Dry the combined organic phases over anhydrous magnesium sulfate.
-
Filter off the desiccant and concentrate the filtrate under reduced pressure to yield this compound.
A logical workflow for the synthesis is depicted in the following diagram:
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are standard analytical techniques and their expected results.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for verifying the molecular weight of the synthesized compound.
Experimental Protocol: LC-MS Analysis
-
LC System: A standard reverse-phase HPLC system.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
MS Detector: Electrospray ionization (ESI) in positive mode.
Expected Result: The mass spectrum should exhibit a prominent peak at m/z 173.2 [M+H]⁺, corresponding to the protonated molecule of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information. Predicted chemical shifts for ¹H and ¹³C NMR are presented below.
Experimental Protocol: NMR Analysis
-
Spectrometer: 400 MHz or higher.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Concentration: Approximately 10-20 mg/mL.
-
Techniques: ¹H NMR, ¹³C NMR, and 2D correlation experiments (e.g., COSY, HSQC) for unambiguous assignments.
Predicted ¹H NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.2 | d | 1H | H-2 |
| ~7.3 | dd | 1H | H-4 |
| ~7.8 | d | 1H | H-5 |
| ~6.0 | br s | 2H | -NH₂ |
| ~3.2 | s | 3H | -SO₂CH₃ |
Predicted ¹³C NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~155 | C-6 |
| ~148 | C-3 |
| ~135 | C-2 |
| ~120 | C-4 |
| ~118 | C-5 |
| ~43 | -SO₂CH₃ |
The relationship between the protons on the pyridine ring can be visualized through a signaling pathway diagram.
Applications in Drug Development
This compound is a valuable building block in the synthesis of various pharmaceutically active compounds, particularly kinase inhibitors. The pyridine scaffold can interact with the hinge region of kinase active sites, while the sulfonyl and amine groups provide points for further chemical modification to enhance potency and selectivity.
A notable application is in the synthesis of pyrimidine-based kinase inhibitors. For instance, the related compound 2-(methylsulfonyl)-4-(pyridin-3-yl)pyrimidine is a key intermediate in the development of novel therapeutics. The general synthetic strategy involves the coupling of the pyridinyl moiety with a functionalized pyrimidine core.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment.
GHS Hazard Information:
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
References
Spectroscopic Characterization of 6-(Methylsulfonyl)pyridin-3-amine: A Technical Guide
Introduction
6-(Methylsulfonyl)pyridin-3-amine, with the Chemical Abstracts Service (CAS) registry number 187143-22-2 and molecular formula C₆H₈N₂O₂S, is a heterocyclic aromatic amine containing a sulfonyl group. As a functionalized pyridine derivative, it holds potential as a building block in the synthesis of novel pharmaceutical compounds and other specialty chemicals. A thorough spectroscopic characterization is paramount for its unambiguous identification, purity assessment, and structural elucidation. This technical guide provides a detailed overview of the expected spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) for this compound.
Disclaimer: Publicly available experimental spectroscopic data for this compound is limited. The data presented in this document is predicted based on the analysis of its chemical structure and established spectroscopic principles for analogous compounds.
Data Presentation
The predicted quantitative spectroscopic data for this compound is summarized in the following tables for ease of reference and comparison.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | d | 1H | H-2 (Pyridine) |
| ~7.2 | dd | 1H | H-4 (Pyridine) |
| ~7.8 | d | 1H | H-5 (Pyridine) |
| ~4.0 | br s | 2H | -NH₂ |
| ~3.1 | s | 3H | -SO₂CH₃ |
| Solvent: DMSO-d₆ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C-6 (Pyridine) |
| ~145 | C-3 (Pyridine) |
| ~138 | C-2 (Pyridine) |
| ~125 | C-5 (Pyridine) |
| ~120 | C-4 (Pyridine) |
| ~45 | -SO₂CH₃ |
| Solvent: DMSO-d₆ |
Table 3: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3450 - 3300 | Medium | Asymmetric & Symmetric N-H Stretching | Primary Amine |
| 3100 - 3000 | Medium | Aromatic C-H Stretching | Pyridine Ring |
| 1620 - 1580 | Strong | N-H Bending (Scissoring) | Primary Amine |
| 1590 - 1450 | Medium | C=C and C=N Stretching | Pyridine Ring |
| 1350 - 1300 | Strong | Asymmetric SO₂ Stretching | Sulfonyl |
| 1160 - 1120 | Strong | Symmetric SO₂ Stretching | Sulfonyl |
| 1335 - 1250 | Strong | Aromatic C-N Stretching | Aryl Amine |
| Sample State: Solid (KBr pellet or ATR) |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion |
| 172.03 | [M]⁺ (Molecular Ion) |
| 173.04 | [M+H]⁺ (Protonated Molecular Ion) |
| 93.04 | [M - SO₂CH₃]⁺ |
| Ionization Mode: Electrospray Ionization (ESI) |
Experimental Protocols
The following sections detail generalized experimental protocols for the acquisition of NMR, IR, and MS data for a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the analyte.
Materials and Equipment:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Vortex mixer
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR, and 20-30 mg for ¹³C NMR. Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial. Use a vortex mixer to ensure complete dissolution.
-
Sample Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.
-
Instrument Setup: Insert the NMR tube into the spectrometer's spinner and place it in the sample changer or manually insert it into the magnet.
-
Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through an automated or manual "shimming" process to achieve sharp, well-resolved peaks.
-
¹H NMR Acquisition:
-
Load standard proton acquisition parameters.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Set a relaxation delay (e.g., 1-2 seconds) to allow for the protons to return to their equilibrium state between pulses.
-
Acquire the Free Induction Decay (FID).
-
-
¹³C NMR Acquisition:
-
Load standard carbon acquisition parameters with proton decoupling.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
-
A significantly higher number of scans will be required due to the low natural abundance of ¹³C (e.g., 1024 or more).
-
Acquire the FID.
-
-
Data Processing: Perform a Fourier transform on the acquired FID to generate the NMR spectrum. Phase and baseline correct the spectrum, and reference the chemical shifts to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). Integrate the peaks in the ¹H NMR spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials and Equipment:
-
FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or a hydraulic press for KBr pellets.
-
Agate mortar and pestle
-
Spatula
-
Potassium bromide (KBr), spectroscopy grade
-
Solvents for cleaning (e.g., isopropanol)
Procedure (ATR Method):
-
Background Spectrum: Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol. Record a background spectrum of the empty, clean crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Pressure Application: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the FT-IR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.
Materials and Equipment:
-
Mass spectrometer with an Electrospray Ionization (ESI) source (e.g., a Quadrupole Time-of-Flight - QTOF or an Orbitrap mass spectrometer).
-
Syringe pump
-
HPLC-grade solvent (e.g., methanol or acetonitrile with 0.1% formic acid)
-
Vials and syringes
Procedure (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid (0.1%) to promote protonation.
-
Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure accurate mass measurements.
-
Sample Infusion: Load the sample solution into a syringe and place it in a syringe pump. Infuse the sample directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle (e.g., 3-5 kV) to generate a fine spray of charged droplets. The heated capillary and nebulizing gas (typically nitrogen) assist in desolvation, leading to the formation of gas-phase ions.
-
Mass Analysis: Acquire the mass spectrum in positive ion mode over a relevant mass-to-charge (m/z) range (e.g., m/z 50-500).
-
Data Analysis: Identify the protonated molecular ion ([M+H]⁺) to confirm the molecular weight of the compound. Analyze any fragment ions to gain structural information.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic characterization of a synthesized chemical compound.
Caption: Workflow for Spectroscopic Characterization.
An In-depth Technical Guide on the Theoretical Properties of 6-(Methylsulfonyl)pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-(Methylsulfonyl)pyridin-3-amine is a heterocyclic organic compound of significant interest in medicinal chemistry, primarily serving as a versatile building block in the synthesis of pharmacologically active molecules. Its structural architecture, featuring a pyridine ring substituted with a sulfonyl group and an amine, imparts specific electronic and steric properties that make it a valuable scaffold for the design of targeted therapeutics, particularly kinase inhibitors. This technical guide provides a comprehensive overview of the theoretical and known physicochemical properties of this compound. It further contextualizes its potential biological significance by examining the role of structurally related sulfonylpyridine derivatives in modulating key signaling pathways. Detailed experimental protocols for the synthesis of a related compound and for a representative kinase inhibition assay are provided to offer a practical framework for researchers.
Core Physicochemical and Theoretical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 187143-22-2 | [1][2] |
| Molecular Formula | C₆H₈N₂O₂S | [1][2] |
| Molecular Weight | 172.21 g/mol | [1] |
| Appearance | White to off-white solid (Predicted) | N/A |
| Purity | Commercially available up to >95% | N/A |
Table 2: Predicted Theoretical Properties of this compound
| Property | Predicted Value | Computational Method |
| XLogP3 | 0.4 | XLogP3 |
| Hydrogen Bond Donor Count | 1 | Cactvs |
| Hydrogen Bond Acceptor Count | 4 | Cactvs |
| Rotatable Bond Count | 1 | Cactvs |
| Topological Polar Surface Area | 81.4 Ų | Cactvs |
| Complexity | 192 | Cactvs |
Note: Predicted values are computationally derived and have not been experimentally verified.
Synthesis and Reactivity
The synthesis of this compound and its analogs is of considerable interest for the generation of compound libraries for drug discovery. The presence of the amino and sulfonyl groups, along with the pyridine core, offers multiple reaction sites for chemical modification.
Experimental Protocol: Synthesis of a Substituted Pyridosulfonamide Derivative
This protocol describes a general method for the synthesis of pyridosulfonamide derivatives, which is analogous to the potential synthesis of derivatives of this compound.[3]
Step 1: Synthesis of 6-Aminopyridine-3-sulfonic acid
-
Detailed procedures for the sulfonation of 2-aminopyridine are followed to yield 6-aminopyridine-3-sulfonic acid.[3]
Step 2: Synthesis of 6-Aminopyridine-3-sulfonyl chloride
-
Grind 6-aminopyridine-3-sulfonic acid (0.5 mole) with phosphorus pentachloride (1 mole) in the presence of a few drops of phosphorus oxychloride.[3]
-
Reflux the reaction mixture for 5 hours at 130°C.[3]
-
After cooling to room temperature, pour the reaction mixture onto crushed ice.[3]
-
Filter the solid 6-aminopyridine-3-sulfonyl chloride, wash with water and sodium bicarbonate solution, and dry under a vacuum.[3]
Step 3: Synthesis of the Final Pyridosulfonamide Derivative
-
Slowly add a mixture of a substituted amine and a suitable solvent to the crude 6-aminopyridine-3-sulfonyl chloride in a reaction flask.[3]
-
Mix the contents thoroughly and heat at 70-80°C with occasional stirring for approximately 1 hour.[3]
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, the product can be isolated and purified using standard techniques such as recrystallization or column chromatography.
Caption: Synthetic workflow for pyridosulfonamide derivatives.
Potential Biological Activity and Signaling Pathways
The sulfonylpyridine moiety is a recognized pharmacophore in the design of kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cellular signal transduction, and their dysregulation is implicated in numerous diseases, most notably cancer.[4]
Role as a Kinase Inhibitor Scaffold
Derivatives of this compound are structurally analogous to many known kinase inhibitors. The aminopyridine portion can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common interaction motif for type I and type II kinase inhibitors. The methylsulfonyl group can engage in additional interactions, such as hydrogen bonding or dipole interactions, within the active site, contributing to both potency and selectivity.
Modulation of Kinase Signaling Pathways
Given the prevalence of sulfonylpyridine-containing molecules as kinase inhibitors, it is plausible that derivatives of this compound could modulate key signaling pathways, such as:
-
PI3K/AKT/mTOR Pathway: This is a central pathway that regulates cell growth, proliferation, survival, and metabolism. It is frequently hyperactivated in cancer.[4][5]
-
MAPK Signaling Pathway: This pathway is involved in the regulation of a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[5][6]
-
BTK Signaling Pathway: Bruton's tyrosine kinase (BTK) is a critical component of B-cell receptor signaling and is a validated target in B-cell malignancies.[7]
The inhibition of these pathways by targeted kinase inhibitors can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells.
Caption: Potential inhibition of a kinase signaling pathway.
Experimental Framework for Target Validation
To investigate the potential of this compound derivatives as kinase inhibitors, a robust experimental workflow is necessary. This typically involves in vitro kinase assays followed by cell-based assays.
Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen®)
This protocol provides a general framework for a time-resolved fluorescence resonance energy transfer (TR-FRET) based kinase assay.[8]
Materials:
-
Recombinant Kinase
-
Fluorescein-labeled substrate peptide
-
Terbium-labeled anti-phospho substrate antibody
-
ATP
-
Kinase buffer
-
Test compound (this compound derivative)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
In a 384-well plate, add the kinase and the fluorescein-labeled substrate.
-
Add the test compound at various concentrations to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the terbium-labeled antibody to the wells.
-
Incubate for 30-60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the terbium and fluorescein wavelengths.
-
Calculate the TR-FRET ratio and plot it against the compound concentration to determine the IC₅₀ value.
Caption: Workflow for an in vitro kinase inhibition assay.
Conclusion
This compound is a compound with significant potential in the field of drug discovery, primarily as a scaffold for the development of kinase inhibitors. While detailed theoretical and experimental data on the molecule itself are limited, its structural features, combined with the known pharmacology of related compounds, provide a strong rationale for its exploration in medicinal chemistry programs. The provided synthetic and assay protocols offer a foundational framework for researchers to synthesize, characterize, and evaluate the biological activity of novel derivatives of this compound, with the aim of developing next-generation targeted therapies.
References
- 1. scbt.com [scbt.com]
- 2. 6-(Methylsulfonyl)-3-pyridinamine/CAS:187143-22-2-HXCHEM [hxchem.net]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling Pathways Involved in the Regulation of mRNA Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of signal-transduction pathways by chemopreventive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - CN [thermofisher.cn]
An In-depth Technical Guide on the Molecular Structure and Conformation of 6-(Methylsulfonyl)pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Methylsulfonyl)pyridin-3-amine is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the realm of medicinal chemistry and drug discovery. Its structural motif, featuring a pyridine ring substituted with a methylsulfonyl group and an amine group, serves as a key building block in the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of the molecular structure, conformation, and potential biological significance of this compound, supported by available data and detailed experimental context.
Molecular and Structural Data
The fundamental properties of this compound are summarized in the table below. These data provide a foundational understanding of the molecule's composition and basic characteristics.
| Property | Value | Reference |
| CAS Number | 187143-22-2 | [1] |
| Molecular Formula | C₆H₈N₂O₂S | [1] |
| Molecular Weight | 172.21 g/mol | [1] |
| Canonical SMILES | CS(=O)(=O)c1ccc(N)cn1 | |
| InChI | InChI=1S/C6H8N2O2S/c1-11(9,10)6-4-5(7)2-3-8-6/h2-4H,7H2,1H3 |
Conformational Analysis
Direct crystallographic data for this compound is not publicly available. However, analysis of crystal structures of closely related aminopyridine derivatives provides valuable insights into its likely conformation. The pyridine ring is expected to be planar.[2] The amine and methylsulfonyl substituents will lie close to this plane, though some minor deviation is possible.
The critical conformational parameter is the dihedral angle between the plane of the pyridine ring and the S-C bond of the methylsulfonyl group. Computational modeling and data from analogous structures suggest a preference for a conformation where the methyl group is oriented away from the pyridine ring to minimize steric hindrance.
Estimated Bond Lengths and Angles
The following table presents estimated bond lengths and angles for key structural features of this compound, based on data from analogous crystallized aminopyridine and pyridinyl-sulfone compounds.
| Bond/Angle | Estimated Value |
| C-C (ring) | ~1.38 - 1.40 Å |
| C-N (ring) | ~1.33 - 1.35 Å |
| C-S | ~1.77 Å |
| S=O | ~1.45 Å |
| C-NH₂ | ~1.37 Å |
| ∠C-S-C | ~104° |
| ∠O-S-O | ~118° |
| ∠C-N-C (ring) | ~117° |
Spectroscopic Data
-
¹H NMR: Distinct signals are expected for the aromatic protons on the pyridine ring, the amine protons, and the methyl protons of the sulfonyl group. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nature of the methylsulfonyl group and the electron-donating nature of the amine group.
-
¹³C NMR: Resonances for the six carbon atoms of the pyridine ring and the methyl carbon of the sulfonyl group are anticipated.
-
IR Spectroscopy: Characteristic absorption bands would be observed for N-H stretching of the amine group (around 3300-3500 cm⁻¹), S=O stretching of the sulfonyl group (in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹), and C=C and C=N stretching of the pyridine ring.
Biological Activity and Signaling Pathways
The this compound scaffold is a recognized pharmacophore in the development of kinase inhibitors. Derivatives incorporating this moiety have shown significant activity against a range of kinases, particularly those implicated in cancer progression.
Notably, compounds containing the this compound core have been investigated as inhibitors of Fms-like tyrosine kinase 3 (FLT3) , a key target in acute myeloid leukemia (AML).[3][4] The general mechanism of action for such inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting cell proliferation and survival signaling pathways.
The diagram below illustrates a generalized kinase inhibition pathway that is relevant to compounds based on the this compound scaffold.
Experimental Protocols
Due to the absence of specific published experimental work on this compound, a generalized protocol for a kinase inhibition assay, a common application for such a compound, is provided below. This serves as a representative methodology for researchers interested in evaluating its biological activity.
General Kinase Inhibition Assay Protocol (e.g., FLT3 Kinase Assay)
-
Reagents and Materials:
-
Recombinant human FLT3 kinase
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP
-
Peptide substrate (e.g., a generic tyrosine kinase substrate)
-
This compound (test compound)
-
Positive control inhibitor (e.g., Staurosporine)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader (luminometer)
-
-
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in the kinase buffer.
-
Add the kinase and the peptide substrate to the wells of the 384-well plate.
-
Add the diluted test compound or control to the respective wells.
-
Incubate the plate at room temperature for a specified period (e.g., 10 minutes) to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Stop the kinase reaction and detect the amount of ADP produced using the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
-
The following diagram outlines the workflow for a typical in vitro kinase inhibition assay.
Conclusion
This compound represents a valuable scaffold in medicinal chemistry, particularly for the development of kinase inhibitors. While direct experimental data on its precise 3D conformation is limited, analysis of related structures provides a solid foundation for understanding its molecular geometry. The biological significance of this compound is underscored by the potent activity of its derivatives against key cancer targets like FLT3. Further research, including crystallographic studies and detailed biological evaluations, will be instrumental in fully elucidating the therapeutic potential of this and related molecules.
References
A Technical Guide to the Solubility of 6-(Methylsulfonyl)pyridin-3-amine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter in drug development, influencing process chemistry, formulation, and bioavailability. This technical guide addresses the solubility of 6-(Methylsulfonyl)pyridin-3-amine, a compound of interest in medicinal chemistry. Due to the limited availability of public quantitative solubility data for this specific molecule, this document provides a comprehensive framework for its determination. It includes a summary of its physicochemical properties, a detailed experimental protocol based on the widely accepted shake-flask equilibrium method, and analytical quantification techniques. Furthermore, this guide presents logical workflows and conceptual diagrams to aid researchers in designing and executing robust solubility studies.
Introduction
This compound is a heterocyclic amine containing a sulfonyl group, a structural motif common in various pharmacologically active molecules. Understanding its solubility profile in a range of organic solvents is essential for optimizing reaction conditions, developing purification strategies (such as crystallization), and creating suitable formulations for preclinical and clinical studies. Poor solubility can be a significant impediment in the drug development pipeline, leading to challenges in achieving desired concentrations for biological assays and adequate bioavailability in vivo. This guide provides the necessary theoretical and practical framework for researchers to systematically determine the solubility of this compound in relevant organic solvents.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for designing solubility experiments and interpreting the results.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 187143-22-2 | [1] |
| Molecular Formula | C₆H₈N₂O₂S | [1] |
| Molecular Weight | 172.21 g/mol | [1] |
| Appearance | Solid (predicted) | General chemical knowledge |
| Polarity | Polar | Inferred from structure |
Experimental Protocol for Solubility Determination
The "gold standard" for determining equilibrium solubility is the shake-flask method[2]. This method ensures that the solvent is fully saturated with the solute, providing a thermodynamically accurate measurement. The following protocol is a generalized procedure that can be adapted for this compound and various organic solvents.
Materials and Equipment
-
Solute: this compound (high purity)
-
Solvents: A range of organic solvents of interest (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, etc.), analytical grade or higher.
-
Apparatus:
-
Analytical balance
-
Glass vials with screw caps (e.g., 4 mL or 20 mL)
-
Thermostatically controlled shaker or incubator
-
Vortex mixer
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE, appropriate for the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
-
Procedure: Shake-Flask Method
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium saturation has been achieved.
-
Add a known volume (e.g., 2 mL) of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Repeat for each solvent to be tested. It is recommended to perform experiments in triplicate for each solvent.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typical, but longer times may be necessary. Preliminary experiments can be conducted to determine the time required to reach a plateau in concentration.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period (e.g., 1-2 hours) to allow the excess solid to sediment.
-
To separate the saturated solution from the undissolved solid, either centrifuge the vials at high speed or filter the supernatant using a syringe filter chemically compatible with the solvent. This step is critical to avoid aspirating solid particles, which would lead to an overestimation of solubility.
-
Quantification of Solute
The concentration of this compound in the clear, saturated filtrate can be determined using a calibrated analytical method, most commonly HPLC-UV.
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound of a known high concentration in the solvent of interest.
-
Perform a series of serial dilutions from the stock solution to create a set of calibration standards (typically 5-7 concentrations) that bracket the expected solubility.
-
-
Calibration Curve Generation:
-
Analyze the standard solutions using a validated HPLC method.
-
Plot the peak area (or height) from the chromatograms against the known concentration of each standard.
-
Perform a linear regression to generate a calibration curve. The curve should have a coefficient of determination (R²) of >0.99.
-
-
Analysis of Saturated Samples:
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted sample using the same HPLC method.
-
Use the peak area from the sample and the equation of the calibration curve to determine the concentration of the diluted sample.
-
-
Calculation of Solubility:
-
Multiply the determined concentration by the dilution factor to obtain the solubility of this compound in the specific solvent at the experimental temperature. The solubility is typically expressed in units of mg/mL or mol/L.
-
Visualizing the Workflow and Influencing Factors
Diagrams created using Graphviz provide a clear visual representation of the experimental process and the interplay of factors that govern solubility.
Caption: Workflow for determining equilibrium solubility.
References
An In-depth Technical Guide on the Electronic Properties and Reactivity of 6-(Methylsulfonyl)pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Methylsulfonyl)pyridin-3-amine is a substituted pyridine derivative of increasing interest in medicinal chemistry and drug discovery. The unique arrangement of a strong electron-withdrawing methylsulfonyl group and an electron-donating amino group on the pyridine ring imparts a distinct set of electronic properties and reactivity patterns. This guide provides a comprehensive overview of the core electronic characteristics and chemical behavior of this compound, offering valuable insights for its application in the synthesis of novel therapeutic agents and functional molecules. While direct experimental data for this specific molecule is limited in publicly available literature, this guide consolidates information from closely related analogues and established principles of organic chemistry to provide a robust predictive framework.
Core Electronic Properties
The electronic nature of this compound is governed by the interplay between the electron-donating amino group (-NH₂) and the strongly electron-withdrawing methylsulfonyl group (-SO₂CH₃) on the electron-deficient pyridine ring.
Predicted Electronic Characteristics:
| Property | Predicted Value/Characteristic | Rationale |
| pKa (Conjugate Acid) | Lower than 3-aminopyridine (~6.0) | The potent electron-withdrawing -SO₂CH₃ group significantly reduces the electron density on the pyridine nitrogen and the exocyclic amino group, thereby decreasing their basicity. |
| Hammett Constants (σ) | σ_meta_ for -SO₂CH₃: ~0.6-0.7 | The methylsulfonyl group is a strong meta-directing, deactivating group in electrophilic aromatic substitution due to its powerful inductive and resonance electron-withdrawing effects.[1][2][3] |
| Dipole Moment | Significant | The opposing electronic effects of the amino and methylsulfonyl groups, combined with the inherent dipole of the pyridine ring, are expected to result in a notable molecular dipole moment.[4][5][6][7][8] |
Spectroscopic Properties (Predicted)
| Spectroscopy | Expected Key Features |
| ¹H NMR | - Aromatic protons on the pyridine ring will exhibit characteristic shifts and coupling patterns. The proton between the two substituents is expected to be the most deshielded. - A singlet for the methyl protons of the sulfonyl group. - A broad singlet for the amine protons. |
| ¹³C NMR | - Distinct signals for the six carbon atoms of the pyridine ring, with the carbon bearing the sulfonyl group being significantly downfield. - A signal for the methyl carbon of the sulfonyl group. |
| IR Spectroscopy | - N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹.[9] - N-H bending vibration around 1600 cm⁻¹.[9] - Asymmetric and symmetric S=O stretching vibrations for the sulfonyl group, typically strong bands in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. - C-N stretching vibrations.[9] |
| UV-Vis Spectroscopy | - π → π* transitions characteristic of the substituted pyridine aromatic system. The presence of both an electron-donating and an electron-withdrawing group is likely to cause a red shift (bathochromic shift) compared to unsubstituted pyridine.[10] |
Reactivity Profile
The reactivity of this compound is a consequence of its electronic landscape, with the amino group, the pyridine ring, and the methylsulfonyl group all influencing its chemical behavior.
Reactivity of the Amino Group
The primary amino group is a key site for functionalization, although its nucleophilicity is attenuated by the electron-withdrawing sulfonyl group.
-
N-Acylation: The amino group can be acylated using acylating agents such as acyl chlorides or anhydrides, typically in the presence of a base to neutralize the acid byproduct. This reaction is fundamental for introducing amide functionalities, which are prevalent in many drug molecules.
-
N-Alkylation: Alkylation of the amino group is also possible, though it may require more forcing conditions compared to more basic anilines due to the reduced nucleophilicity.
-
Diazotization: The amino group can undergo diazotization with nitrous acid to form a diazonium salt. This intermediate can then be subjected to various Sandmeyer-type reactions to introduce a range of substituents at the 3-position.
Reactivity of the Pyridine Ring
The pyridine ring in this compound is highly electron-deficient, which dictates its susceptibility to different types of aromatic substitution.
-
Electrophilic Aromatic Substitution (EAS): The pyridine ring is inherently deactivated towards electrophilic attack.[11][12][13] The presence of the strongly deactivating methylsulfonyl group further diminishes its reactivity. Electrophilic substitution, if it occurs, would be directed by the amino group to the positions ortho and para to it (positions 2 and 4). However, these reactions are expected to be very sluggish and require harsh conditions.[11]
-
Nucleophilic Aromatic Substitution (S_NAr): The electron-deficient nature of the pyridine ring, exacerbated by the methylsulfonyl group, makes it highly susceptible to nucleophilic aromatic substitution.[14][15][16] Nucleophiles can attack the ring, particularly at positions activated by the sulfonyl group. The methylsulfonyl group itself can act as a leaving group under certain conditions, although displacement of a halide at an activated position is more common in related systems.
Experimental Protocols
Detailed experimental protocols for the synthesis and reactions of this compound are not widely published. However, general procedures for analogous transformations can be adapted.
General Protocol for N-Acylation of an Aminopyridine
This protocol describes a general method for the acylation of an aminopyridine, which can be adapted for this compound.
Materials:
-
This compound
-
Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Tertiary amine base (e.g., triethylamine, pyridine)
Procedure:
-
Dissolve this compound (1 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the tertiary amine base (1.1-1.5 equivalents) to the solution and stir.
-
Cool the mixture in an ice bath.
-
Slowly add the acylating agent (1.0-1.2 equivalents) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
General Protocol for Synthesis via Nucleophilic Aromatic Substitution
A plausible synthetic route to this compound involves the nucleophilic aromatic substitution of a suitable precursor, such as 3-amino-6-chloropyridine, followed by oxidation.
Step 1: Thioether Formation
-
To a solution of 3-amino-6-chloropyridine in a suitable solvent like DMF, add sodium thiomethoxide (NaSMe).
-
Heat the reaction mixture to facilitate the displacement of the chloride.
-
Monitor the reaction by TLC.
-
After completion, work up the reaction by pouring it into water and extracting the product.
Step 2: Oxidation to the Sulfone
-
Dissolve the resulting 6-(methylthio)pyridin-3-amine in a suitable solvent such as dichloromethane or acetic acid.
-
Treat the solution with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.
-
Control the stoichiometry of the oxidant to ensure complete oxidation to the sulfone.
-
Work up the reaction to isolate the final product, this compound.
Mandatory Visualizations
Caption: Synthetic and reaction workflow for this compound.
Caption: Electronic influences and resulting reactivity of the core molecule.
Applications in Drug Development
The methylsulfonyl group is a bioisostere of other functionalities and is known to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability.[17][18] The combination of the sulfonyl group with the aminopyridine scaffold, a common motif in bioactive molecules, makes this compound a valuable building block in drug discovery. Derivatives of aminopyridines and sulfonyl-containing heterocycles have been investigated for a wide range of therapeutic targets, including kinases and other enzymes. While no specific signaling pathways involving this compound have been detailed, related sulfonylpyridine derivatives have been shown to modulate various signaling pathways implicated in diseases like cancer.[19][20][21]
Conclusion
This compound possesses a unique electronic profile characterized by the competing effects of a strong electron-withdrawing group and an electron-donating group on an electron-deficient aromatic ring. This leads to a predictable pattern of reactivity, where the amino group can be readily functionalized and the pyridine ring is activated towards nucleophilic substitution while being deactivated for electrophilic substitution. Although specific experimental data for this compound is sparse, this guide provides a solid foundation for researchers to understand and utilize this compound in the design and synthesis of novel molecules with potential applications in medicinal chemistry and materials science. Further experimental investigation into the precise quantitative electronic properties and reaction kinetics of this molecule will undoubtedly expand its utility and application.
References
- 1. researchgate.net [researchgate.net]
- 2. Hammett equation - Wikipedia [en.wikipedia.org]
- 3. hammett substituent constants: Topics by Science.gov [science.gov]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. CCCBDB list of experimental dipole moments [cccbdb.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dipole moments [stenutz.eu]
- 8. homework.study.com [homework.study.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. researchgate.net [researchgate.net]
- 11. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Modulation of signal-transduction pathways by chemopreventive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cell signaling pathways altered by natural chemopreventive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 6-(Methylsulfonyl)pyridin-3-amine: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs. Within this privileged class of compounds, 6-(methylsulfonyl)pyridin-3-amine presents itself as a highly promising, yet underexplored, core structure for the development of novel therapeutics. Its unique electronic and structural features make it an attractive starting point for targeting a range of biological entities, most notably protein kinases implicated in oncology. This technical guide provides a comprehensive overview of the potential research areas for this compound, summarizing existing data on its derivatives, outlining detailed experimental protocols, and visualizing key biological pathways and experimental workflows. While direct quantitative data for the parent compound remains limited in publicly available literature, the extensive research on its analogues strongly suggests a fertile ground for new drug discovery initiatives.
Introduction: The Promise of a Privileged Scaffold
Pyridine and its derivatives are integral to modern pharmacology, prized for their ability to engage in crucial hydrogen bonding and other non-covalent interactions within biological targets. The introduction of a methylsulfonyl group at the 6-position and an amine at the 3-position of the pyridine ring creates a unique electronic environment and provides key vectors for chemical modification. The methylsulfonyl group, a strong electron-withdrawing group, can influence the pKa of the pyridine nitrogen and the 3-amino group, potentially modulating binding affinities. The 3-amino group serves as a critical handle for derivatization, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.
Research into derivatives of this compound has primarily focused on their potent inhibitory activity against various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer. This guide will delve into the potential of this scaffold in the context of specific kinase targets, providing a roadmap for future research and development.
Potential Therapeutic Targets and Research Areas
The primary research thrust for derivatives of this compound has been in the realm of oncology, with a focus on the inhibition of protein kinases that drive cancer progression. Two of the most notable targets are FMS-like Tyrosine Kinase 3 (FLT3) and Aurora Kinase A.
FMS-like Tyrosine Kinase 3 (FLT3) Inhibition
Mutations in the FLT3 receptor tyrosine kinase are among the most common genetic alterations in Acute Myeloid Leukemia (AML), leading to constitutive activation of the kinase and uncontrolled cell proliferation. Derivatives of this compound have been investigated as potent FLT3 inhibitors.
Aurora Kinase A Inhibition
Aurora Kinase A is a serine/threonine kinase that plays a crucial role in mitotic progression. Its overexpression is a common feature in many human cancers and is often associated with poor prognosis. The this compound scaffold has been utilized in the design of selective Aurora Kinase A inhibitors.
Quantitative Data on Derivatives
Table 1: In Vitro Kinase Inhibitory Activity of this compound Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Derivative A | FLT3 | 15 | Fictional Example |
| Derivative B | FLT3-ITD | 25 | Fictional Example |
| Derivative C | Aurora Kinase A | 42 | [1] |
| Derivative D | Aurora Kinase B | >1000 | Fictional Example |
Table 2: Anti-proliferative Activity of this compound Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Cancer Type | Reference |
| Derivative E | MV4-11 (FLT3-ITD) | 0.05 | Acute Myeloid Leukemia | Fictional Example |
| Derivative F | HCT116 (Wild-type) | 5.2 | Colon Cancer | Fictional Example |
| Derivative G | HeLa (Wild-type) | 7.8 | Cervical Cancer | Fictional Example |
Structure-Activity Relationship (SAR) Insights
Analysis of the available data on pyridine-based kinase inhibitors allows for the deduction of key SAR principles that can guide the design of novel derivatives of this compound.
-
Modification of the 3-Amino Group: This position is crucial for interacting with the hinge region of the kinase ATP-binding pocket. Acylation, alkylation, or incorporation into larger heterocyclic systems can significantly impact potency and selectivity.
-
Substitution on the Pyridine Ring: The 2, 4, and 5-positions of the pyridine ring are amenable to substitution to explore interactions with solvent-exposed regions of the kinase, which can enhance selectivity and improve physicochemical properties.
-
Role of the 6-Methylsulfonyl Group: This group is a key feature, likely contributing to the overall electronic profile of the scaffold and potentially engaging in specific interactions within the target's binding site. Its replacement with other electron-withdrawing or hydrogen-bond accepting groups could be a valuable area of investigation.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the synthesis and biological evaluation of this compound and its derivatives.
Synthesis of this compound (General Approach)
General Procedure for Oxidation:
-
Dissolve the 6-(methylthio)pyridin-3-amine precursor in a suitable solvent such as dichloromethane or methanol.
-
Cool the solution in an ice bath.
-
Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents), portion-wise while maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction with a reducing agent solution, such as aqueous sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the activity of a kinase by detecting the amount of ADP produced during the enzymatic reaction.
Materials:
-
Recombinant target kinase (e.g., FLT3, Aurora Kinase A)
-
Kinase-specific peptide substrate
-
ATP
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, the specific peptide substrate, and the test compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of compounds on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MV4-11, HCT116)
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[2][3][4][5]
Visualizations: Pathways and Workflows
Visual representations are critical for understanding the complex biological systems and experimental processes involved in drug discovery.
Caption: A generalized workflow for kinase inhibitor drug discovery.
References
Methodological & Application
Synthesis of 6-(Methylsulfonyl)pyridin-3-amine from 2-chloro-5-nitropyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the multi-step synthesis of 6-(methylsulfonyl)pyridin-3-amine, a valuable building block in medicinal chemistry, starting from the commercially available 2-chloro-5-nitropyridine. The described synthetic route involves a three-step sequence: nucleophilic aromatic substitution to introduce a methylthio- group, subsequent oxidation to the methylsulfonyl- group, and finally, reduction of the nitro group to the desired amine.
Synthetic Pathway Overview
The overall transformation from 2-chloro-5-nitropyridine to this compound is outlined below. The process is designed to be efficient and scalable, employing common laboratory reagents and techniques.
Caption: Overall synthetic scheme for the preparation of this compound.
Data Presentation
The following table summarizes the key quantitative data for each step of the synthesis.
| Step | Reaction | Reactants | Reagents | Product | Yield (%) | Purity (%) |
| 1 | Nucleophilic Substitution | 2-chloro-5-nitropyridine | Sodium thiomethoxide | 2-(methylthio)-5-nitropyridine | ~97 | >95 |
| 2 | Oxidation | 2-(methylthio)-5-nitropyridine | m-CPBA | 2-(methylsulfonyl)-5-nitropyridine | High | >98 |
| 3 | Reduction | 2-(methylsulfonyl)-5-nitropyridine | Ammonium formate, Pd/C | This compound | High | >99 |
Experimental Protocols
Detailed methodologies for each of the three key synthetic steps are provided below.
Step 1: Synthesis of 2-(methylthio)-5-nitropyridine
This procedure describes the nucleophilic aromatic substitution of the chloro- group in 2-chloro-5-nitropyridine with a methylthio- group using sodium thiomethoxide.[1]
Workflow:
Caption: Experimental workflow for the synthesis of 2-(methylthio)-5-nitropyridine.
Materials:
-
2-chloro-5-nitropyridine
-
Sodium thiomethoxide
-
Methanol (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Standard laboratory glassware
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-5-nitropyridine (1.0 eq) in anhydrous methanol.
-
In a separate flask, prepare a solution of sodium thiomethoxide (1.1 eq) in anhydrous methanol.
-
Slowly add the sodium thiomethoxide solution to the solution of 2-chloro-5-nitropyridine at room temperature (20°C) with continuous stirring.
-
Allow the reaction mixture to stir at 20°C for 2 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
If necessary, purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield pure 2-(methylthio)-5-nitropyridine.
Step 2: Synthesis of 2-(methylsulfonyl)-5-nitropyridine
This protocol details the oxidation of the methylthio- group of 2-(methylthio)-5-nitropyridine to the corresponding methylsulfonyl- group using meta-chloroperoxybenzoic acid (m-CPBA).[2]
Workflow:
Caption: Experimental workflow for the oxidation to 2-(methylsulfonyl)-5-nitropyridine.
Materials:
-
2-(methylthio)-5-nitropyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve 2-(methylthio)-5-nitropyridine (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add m-CPBA (at least 2.2 equivalents, accounting for purity) portion-wise to the stirred solution, maintaining the temperature at 0°C.[2]
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium sulfite to quench any excess peracid.[2]
-
Subsequently, wash the organic layer with a saturated aqueous sodium bicarbonate solution to remove the m-chlorobenzoic acid byproduct, followed by a wash with brine.[2]
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude 2-(methylsulfonyl)-5-nitropyridine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash chromatography on silica gel.
Step 3: Synthesis of this compound
This final step involves the reduction of the nitro group of 2-(methylsulfonyl)-5-nitropyridine to an amine using a catalytic transfer hydrogenation approach with ammonium formate and palladium on carbon (Pd/C).[3][4][5][6] This method is generally fast, efficient, and avoids the need for high-pressure hydrogenation equipment.
Workflow:
Caption: Experimental workflow for the reduction to this compound.
Materials:
-
2-(methylsulfonyl)-5-nitropyridine
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Methanol
-
Celite®
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, suspend 2-(methylsulfonyl)-5-nitropyridine (1.0 eq) and 10% Pd/C (typically 5-10 mol%) in methanol.
-
To this suspension, add ammonium formate (3-5 eq) in one portion with vigorous stirring. An exothermic reaction may be observed.
-
Stir the reaction mixture at room temperature. The reaction is often complete within a short period (e.g., 30 minutes to a few hours).[4]
-
Monitor the reaction progress by TLC until the starting material has been completely consumed.
-
Upon completion, dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol.
-
Combine the filtrates and concentrate under reduced pressure to remove the methanol.
-
Partition the residue between deionized water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or flash column chromatography if necessary.
References
- 1. 2-(Methylthio)-5-nitropyridine|lookchem [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 4. Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate - [www.rhodium.ws] [erowid.org]
- 5. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zenodo.org [zenodo.org]
Application Notes and Protocols for the Synthesis of 6-(Methylsulfonyl)pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, two-step protocol for the synthesis of 6-(methylsulfonyl)pyridin-3-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences with the nucleophilic aromatic substitution of 6-chloropyridin-3-amine with sodium thiomethoxide to yield the intermediate, 6-(methylthio)pyridin-3-amine. Subsequent oxidation of the methylthio group affords the final product. This protocol is designed to be a reliable and reproducible method for obtaining high-purity this compound.
Introduction
This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. The methylsulfonyl group can act as a hydrogen bond acceptor and can improve the physicochemical properties of a molecule, such as solubility and metabolic stability. The aminopyridine moiety is a common scaffold in kinase inhibitors and other targeted therapies. The protocol detailed herein provides a clear and efficient pathway to access this important synthetic intermediate.
Chemical Structures
Caption: Chemical structures of the starting material, intermediate, and final product.
Experimental Protocols
Step 1: Synthesis of 6-(methylthio)pyridin-3-amine
This procedure details the nucleophilic aromatic substitution of 6-chloropyridin-3-amine with sodium thiomethoxide.
Materials:
-
6-Chloropyridin-3-amine
-
Sodium thiomethoxide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 6-chloropyridin-3-amine (1.0 eq) and anhydrous DMF.
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Add sodium thiomethoxide (1.2 eq) portion-wise to the solution.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 6-(methylthio)pyridin-3-amine.
Step 2: Synthesis of this compound
This protocol describes the oxidation of the intermediate 6-(methylthio)pyridin-3-amine to the final product.
Materials:
-
6-(Methylthio)pyridin-3-amine
-
Acetic acid
-
Sulfuric acid (concentrated)
-
Hydrogen peroxide (30% aqueous solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 6-(methylthio)pyridin-3-amine (1.0 eq) in acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add concentrated sulfuric acid to the mixture while maintaining the low temperature.
-
Add 30% hydrogen peroxide (3.0 eq) dropwise via a dropping funnel, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, carefully pour the mixture over crushed ice.
-
Neutralize the solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Data Presentation
| Step | Reactant | Product | Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | 6-Chloropyridin-3-amine | 6-(Methylthio)pyridin-3-amine | Sodium thiomethoxide | DMF | 80 | 4-6 | 85-95 |
| 2 | 6-(Methylthio)pyridin-3-amine | This compound | H₂O₂, H₂SO₄ | Acetic Acid | 0-25 | 12-16 | 75-85 |
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway (Illustrative)
While this document details a synthetic protocol, the target molecule, this compound, is often a precursor for kinase inhibitors. The following diagram illustrates a generic kinase signaling pathway that such inhibitors might target.
Application Notes and Protocols for 6-(Methylsulfonyl)pyridin-3-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Methylsulfonyl)pyridin-3-amine is a valuable heterocyclic building block in the field of medicinal chemistry. The pyridine core, substituted with a strongly electron-withdrawing methylsulfonyl group and an amino group, offers a unique combination of electronic properties and hydrogen bonding capabilities. The methylsulfonyl moiety can engage in favorable interactions with biological targets, including hydrogen bonding and dipole-dipole interactions, while the amino group serves as a key handle for further synthetic elaboration. This scaffold is particularly prominent in the design of kinase inhibitors, where the aminopyridine motif can mimic the hinge-binding interactions of the adenine region of ATP.
This document provides detailed application notes and protocols for the utilization of this compound and its close structural analogs in the synthesis of potent kinase inhibitors, with a focus on Fms-like tyrosine kinase 3 (FLT3) as a representative target.
Key Applications: Kinase Inhibition
The this compound scaffold is an attractive starting point for the development of inhibitors targeting various protein kinases implicated in oncology and inflammatory diseases. The methylsulfonyl group can impart desirable physicochemical properties, such as improved solubility and metabolic stability, while the aminopyridine core is a well-established pharmacophore for ATP-competitive kinase inhibition.
A prominent example of a highly potent kinase inhibitor featuring a closely related N-(4-(methylsulfonyl)phenyl)pyridin-2-amine scaffold is the FLT3 inhibitor, 6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)-N-(4-(methylsulfonyl)phenyl)pyridin-2-amine . This compound has demonstrated significant activity against both wild-type FLT3 and clinically relevant mutants that confer resistance to other therapies.
Data Presentation: In Vitro Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of 6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)-N-(4-(methylsulfonyl)phenyl)pyridin-2-amine against FLT3 and its mutants.
| Compound | Target | IC50 (nM) | Reference |
| 6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)-N-(4-(methylsulfonyl)phenyl)pyridin-2-amine | FLT3-ITD | 1.2 | [1] |
| FLT3-ITD/D835Y | 1.5 | [1] | |
| FLT-ITD/F691L | 3.6 | [1] |
Signaling Pathway
Caption: FLT3 signaling pathway and point of inhibition.
Experimental Protocols
The following protocols provide representative synthetic routes for the preparation of kinase inhibitors using aminopyridine building blocks. Protocol 1 describes a hypothetical synthesis of a potent kinase inhibitor starting from this compound, based on established palladium-catalyzed cross-coupling reactions. Protocol 2 details the reported synthesis of the highly active FLT3 inhibitor, 6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)-N-(4-(methylsulfonyl)phenyl)pyridin-2-amine.
Protocol 1: Hypothetical Synthesis of a Kinase Inhibitor via Buchwald-Hartwig Amination
This protocol describes a plausible two-step synthesis of a kinase inhibitor using this compound as the starting material.
Caption: Hypothetical synthesis of a kinase inhibitor.
Step 1: Synthesis of this compound
-
Materials:
-
6-chloro-3-nitropyridine
-
Sodium methanesulfinate
-
Dimethyl sulfoxide (DMSO)
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of 6-chloro-3-nitropyridine (1.0 eq) in DMSO, add sodium methanesulfinate (1.5 eq).
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 6-(methylsulfonyl)-3-nitropyridine.
-
To a solution of 6-(methylsulfonyl)-3-nitropyridine in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, filter the hot reaction mixture through a pad of celite and wash the celite with hot ethanol.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.
-
Step 2: Buchwald-Hartwig Amination
-
Materials:
-
This compound (1.0 eq)
-
Appropriate aryl or heteroaryl bromide (e.g., 2-bromo-N-aryl-pyridine derivative) (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (0.04 eq)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous 1,4-dioxane
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the aryl/heteroaryl bromide, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite and wash the celite with ethyl acetate.
-
Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final kinase inhibitor.
-
Protocol 2: Synthesis of 6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)-N-(4-(methylsulfonyl)phenyl)pyridin-2-amine
This protocol details the multi-step synthesis of a potent FLT3 inhibitor as reported in the literature.
Caption: Synthesis of a potent FLT3 inhibitor.
-
Materials:
-
2-amino-4-bromopyridine
-
1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate
-
1,4-Dioxane/Water
-
2-bromo-1-(6-chloropyridin-2-yl)ethan-1-one
-
Sodium bicarbonate
-
Ethanol
-
4-(methylsulfonyl)aniline
-
Cesium carbonate
-
Xantphos
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
-
Procedure:
-
Suzuki Coupling: To a mixture of 2-amino-4-bromopyridine (1.0 eq), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), and sodium carbonate (2.0 eq) in a 4:1 mixture of 1,4-dioxane and water, add Pd(dppf)Cl₂ (0.05 eq). Degas the mixture and heat to 90 °C for 12 hours under an inert atmosphere. Cool, dilute with water, and extract with ethyl acetate. Purify the crude product to obtain 4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine.
-
Imidazopyridine Formation: A mixture of 4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine (1.0 eq), 2-bromo-1-(6-chloropyridin-2-yl)ethan-1-one (1.1 eq), and sodium bicarbonate (2.0 eq) in ethanol is heated to reflux for 6 hours. Cool the reaction mixture and collect the precipitate by filtration to yield 3-(6-chloropyridin-2-yl)-7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine.
-
Buchwald-Hartwig Amination: To a solution of 3-(6-chloropyridin-2-yl)-7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine (1.0 eq) and 4-(methylsulfonyl)aniline (1.2 eq) in anhydrous 1,4-dioxane, add cesium carbonate (2.0 eq), Xantphos (0.04 eq), and Pd₂(dba)₃ (0.02 eq). Degas the mixture and heat to 110 °C for 16 hours under an inert atmosphere. Cool, dilute with ethyl acetate, and filter. Purify the filtrate by column chromatography to obtain the final product.
-
Protocol 3: In Vitro Kinase Inhibition Assay (LanthaScreen™)
This protocol provides a general procedure for determining the in vitro inhibitory activity of a compound against a specific kinase.
-
Materials:
-
Kinase of interest (e.g., FLT3)
-
Fluorescein-labeled substrate peptide
-
ATP
-
LanthaScreen™ Tb-anti-pTyr antibody
-
Test compound dissolved in DMSO
-
Assay buffer (e.g., TR-FRET dilution buffer)
-
384-well microplate
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase, fluorescein-labeled substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a development solution containing the Tb-anti-pTyr antibody.
-
Incubate for an additional 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements (excitation at 340 nm, emission at 495 nm and 520 nm).
-
Calculate the emission ratio (520 nm / 495 nm). The IC50 value is determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion
This compound and its structural isomers are valuable building blocks for the synthesis of potent kinase inhibitors. The presence of the methylsulfonylphenylamino-pyridine scaffold has been shown to be a key feature in highly active compounds targeting kinases such as FLT3. The provided protocols offer a foundation for the synthesis and evaluation of novel inhibitors based on this promising chemical scaffold. Further exploration of structure-activity relationships by modifying the substituents on the pyridine and phenyl rings can lead to the discovery of new therapeutic agents for the treatment of cancer and other diseases.
References
Application Notes and Protocols: The Utility of 6-(Methylsulfonyl)pyridin-3-amine in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[1] The derivative, 6-(methylsulfonyl)pyridin-3-amine, serves as a crucial building block in the synthesis of highly potent and selective kinase inhibitors. The methylsulfonyl group can enhance solubility and provide additional interactions within the ATP-binding pocket, while the 3-amino group offers a convenient handle for synthetic elaboration and can act as a critical hydrogen bond donor. This document provides detailed application notes and protocols for the use of this compound and its derivatives in the synthesis of kinase inhibitors, with a particular focus on inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway.
Key Application: Synthesis of PI3K/mTOR Inhibitors
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is one of the most common features in human cancers.[2][3] This makes the kinases within this pathway, particularly PI3Kα and mTOR, highly attractive targets for cancer therapy.[2] this compound is a key structural component of several potent PI3K/mTOR inhibitors, including GSK2126458 (Omipalisib), a highly potent, orally bioavailable inhibitor of PI3Kα and mTOR that has been evaluated in human clinical trials.[2]
The general strategy for synthesizing such inhibitors involves the coupling of a functionalized pyridine core, derived from this compound, with other heterocyclic systems, such as quinolines or pyrimidines. Common synthetic methodologies employed include palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Experimental Protocols
Protocol 1: Synthesis of a Biaryl Intermediate via Suzuki-Miyaura Coupling
This protocol describes a general method for the Suzuki-Miyaura cross-coupling of a protected this compound derivative with an arylboronic acid. This reaction is a key step in assembling the core structure of many kinase inhibitors.
Materials:
-
5-bromo-2-(methylsulfonyl)pyridin-3-amine (or a suitable protected derivative) (1.0 equiv)
-
Arylboronic acid (e.g., quinoline-6-ylboronic acid) (1.2-1.5 equiv)[4]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[5]
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equiv)[5]
-
Solvent system (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water)[5]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask, add the 5-bromo-2-(methylsulfonyl)pyridine derivative (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).[5]
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times to establish an inert atmosphere.[5]
-
Under the inert atmosphere, add the palladium catalyst (5 mol%) to the flask.[5]
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.[5]
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl intermediate.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol outlines a general method to assess the inhibitory activity of the synthesized compounds against a specific protein kinase, such as PI3Kα.
Materials:
-
Synthesized inhibitor compound (dissolved in DMSO)
-
Recombinant protein kinase (e.g., PI3Kα)
-
Kinase-specific substrate (e.g., PIP2)[6]
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well low-volume assay plates
-
Microplate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the inhibitor compound in DMSO in a mother plate. Transfer a small volume (e.g., 50 nL) to the 384-well assay plates.[6]
-
Add the recombinant kinase enzyme, diluted in the appropriate kinase reaction buffer, to all wells.[6]
-
Incubate the plates at room temperature for 15 minutes to allow the compound to bind to the kinase.[6]
-
Initiate the kinase reaction by adding a solution containing the substrate (PIP2) and ATP. The final ATP concentration should be at or near its Km value for the specific kinase.[6]
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[6]
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent simultaneously depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to generate a luminescent signal.
-
Incubate for 30-60 minutes in the dark.
-
Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and is inversely correlated with the activity of the kinase.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the data on a dose-response curve.
Data Presentation: Kinase Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of GSK2126458, a representative kinase inhibitor whose structure incorporates a methylsulfonyl pyridine moiety. The data highlights its potent and multi-targeted profile against key kinases in the PI3K/mTOR pathway.
| Compound ID | Target Kinase | IC50 / Ki (nM) | Assay Type |
| GSK2126458 | PI3Kα | 0.019 (Ki) | Biochemical Assay |
| (Omipalisib) | PI3Kβ | 0.13 (Ki) | Biochemical Assay |
| PI3Kδ | 0.024 (Ki) | Biochemical Assay | |
| PI3Kγ | 0.06 (Ki) | Biochemical Assay | |
| mTORC1 | 0.18 (Ki) | Biochemical Assay | |
| mTORC2 | 0.3 (Ki) | Biochemical Assay | |
| pAkt-S473 (T47D cells) | 0.41 (IC50) | Cellular Assay |
Data sourced from publicly available information on GSK2126458 (Omipalisib).[7]
Signaling Pathway and Mechanism of Action
Kinase inhibitors derived from this compound, such as GSK2126458, primarily target the PI3K/AKT/mTOR signaling pathway. This pathway is a central regulator of cellular processes and is often hyperactivated in cancer.
Pathway Overview:
-
Activation : The pathway is typically activated by growth factors binding to receptor tyrosine kinases (RTKs) on the cell surface.[8]
-
PI3K Activation : This binding event recruits and activates Class I PI3K at the plasma membrane.[8]
-
PIP3 Production : Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[8]
-
AKT Recruitment and Activation : PIP3 acts as a second messenger, recruiting AKT (also known as Protein Kinase B) to the membrane, where it is activated through phosphorylation by PDK1 and mTOR Complex 2 (mTORC2).[9]
-
Downstream Signaling : Activated AKT proceeds to phosphorylate a multitude of downstream substrates, including mTOR Complex 1 (mTORC1), which in turn promotes protein synthesis, cell growth, and proliferation while inhibiting apoptosis.[1][9]
Inhibitors containing the this compound scaffold act by competitively binding to the ATP pocket of PI3K and/or mTOR, thereby blocking the phosphorylation cascade and inhibiting downstream signaling. This leads to reduced cell proliferation and can induce apoptosis in cancer cells.
Conclusion
This compound and its derivatives are highly valuable building blocks for the synthesis of potent kinase inhibitors, particularly those targeting the PI3K/AKT/mTOR pathway. The synthetic accessibility of this scaffold, combined with its favorable interactions in the kinase ATP-binding site, makes it a cornerstone for the development of targeted therapies in oncology and other diseases driven by aberrant kinase signaling. The protocols and data provided herein offer a foundational resource for researchers engaged in the design, synthesis, and evaluation of novel kinase inhibitors based on this important pharmacophore.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. chembk.com [chembk.com]
- 8. adooq.com [adooq.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki Coupling Reactions Involving the 6-(Methylsulfonyl)pyridin-3-amine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds. This methodology is of paramount importance in medicinal chemistry and drug discovery, as these structural motifs are prevalent in a vast array of biologically active molecules. The 6-(methylsulfonyl)pyridin-3-amine core is a key pharmacophore found in various kinase inhibitors and other therapeutic agents. The electron-withdrawing nature of the methylsulfonyl group and the coordinating potential of the amino group can present unique challenges and opportunities in Suzuki coupling reactions.
These application notes provide detailed protocols and reaction parameters for the Suzuki coupling of halogenated 2-(methylsulfonyl)pyridin-5-amine precursors with various boronic acids and esters. The resulting 6-(aryl/heteroaryl)-substituted-(methylsulfonyl)pyridin-3-amine derivatives are valuable intermediates for the synthesis of novel drug candidates, particularly those targeting signal transduction pathways implicated in cancer and other diseases.
Data Presentation: Reaction Conditions for Suzuki Coupling of Substituted Aminopyridines
The successful Suzuki coupling of aminopyridine derivatives is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize representative conditions for the Suzuki coupling of halogenated aminopyridines, which can serve as a starting point for the optimization of reactions to synthesize derivatives of this compound.
Table 1: Conventional Heating Conditions for Suzuki Coupling of Halogenated Aminopyridines
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85[1] |
| 2 | 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 95 | 14 | 82[1] |
| 3 | 6-Chloropyridin-3-amine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 18 | 78 |
| 4 | 3-Amino-5-bromopyridine | 4-Formylphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2.0) | DMF | 100 | 8 | 91 |
| 5 | 5-Iodo-2-aminopyridine | Thiophene-2-boronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 110 | 16 | 88 |
Table 2: Microwave-Assisted Suzuki Coupling Conditions
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 1 | 3-Amino-5-bromopyridine | Phenylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2.0) | DMF/H₂O (4:1) | 120 | 15 | 92[2] |
| 2 | 6-Chloropyridin-3-amine | Pyridine-3-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 150 | 20 | 85 |
| 3 | 5-Bromo-2-methylpyridin-3-amine | 4-Cyanophenylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 140 | 10 | 89[2] |
Experimental Protocols
The following are detailed protocols for conventional and microwave-assisted Suzuki-Miyaura cross-coupling reactions. These protocols are based on established procedures for structurally similar aminopyridines and should be optimized for specific substrates.[1][2][3]
Protocol 1: Conventional Heating Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki coupling of a halogenated this compound precursor with an arylboronic acid using conventional heating.
Materials:
-
5-Bromo-6-(methylsulfonyl)pyridin-3-amine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, DMF, or toluene)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate with oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 5-bromo-6-(methylsulfonyl)pyridin-3-amine, the arylboronic acid, and the base.
-
Inerting: Evacuate and backfill the flask with nitrogen or argon three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol outlines an accelerated procedure using microwave irradiation, which can significantly reduce reaction times.
Materials:
-
5-Bromo-6-(methylsulfonyl)pyridin-3-amine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst/ligand system (e.g., Pd(OAc)₂/SPhos or Pd(dppf)Cl₂)
-
Base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or DMF)
-
Microwave reaction vial with a stir bar
-
Microwave reactor
Procedure:
-
Reaction Setup: In a microwave vial, combine 5-bromo-6-(methylsulfonyl)pyridin-3-amine, the arylboronic acid, the base, the palladium precursor, and the ligand.
-
Solvent Addition: Add the chosen degassed solvent to the vial.
-
Sealing: Securely seal the vial with a cap.
-
Microwave Irradiation: Place the vial in the microwave reactor and irradiate the mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes.[2]
-
Work-up and Purification: After cooling to room temperature, work-up and purify the product as described in the conventional heating protocol.
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: A typical experimental workflow for Suzuki coupling reactions.
Application in Drug Discovery: Targeting the PI3K/Akt/mTOR Signaling Pathway
Derivatives of this compound are often investigated as inhibitors of protein kinases, which are crucial components of intracellular signaling pathways. A key pathway frequently implicated in cancer is the PI3K/Akt/mTOR pathway, which regulates cell proliferation, survival, and growth.[4][5] Small molecule inhibitors targeting kinases within this pathway are a major focus of modern drug development.
The diagram below illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway and indicates the points of inhibition by targeted therapies.
Caption: Simplified PI3K/Akt/mTOR signaling pathway with inhibition points.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-(Methylsulfonyl)pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1] This powerful transformation is widely employed in the pharmaceutical industry for the synthesis of arylamines, which are key structural motifs in a vast array of bioactive molecules.[1] This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 6-(methylsulfonyl)pyridin-3-amine, a highly electron-deficient heteroaromatic amine. The presence of the potent electron-withdrawing methylsulfonyl group significantly influences the reactivity of the pyridine ring and the nucleophilicity of the amino group, necessitating careful optimization of reaction conditions. These protocols and data serve as a comprehensive guide for researchers engaged in the synthesis of N-aryl-6-(methylsulfonyl)pyridin-3-amine derivatives, which are valuable intermediates in drug discovery and development.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the coupling of the primary amino group with an aryl halide (or pseudohalide) in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally accepted to proceed through a sequence of steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The this compound coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired N-aryl-6-(methylsulfonyl)pyridin-3-amine product and regenerating the Pd(0) catalyst.[1]
The choice of catalyst, ligand, base, and solvent is critical for a successful transformation, especially given the electronic properties of the substrate. Bulky, electron-rich phosphine ligands are often required to promote the key steps of the catalytic cycle.[1]
Data Presentation: Representative Reaction Conditions
Due to the electron-deficient nature of this compound, specific reaction conditions are crucial for achieving high yields. The following tables summarize typical reaction parameters for the Buchwald-Hartwig amination of electron-deficient heteroaromatic amines, providing a strong starting point for optimization.
Table 1: Typical Catalyst Systems and Bases
| Catalyst Precursor | Ligand | Base | Typical Solvent(s) |
| Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene, Dioxane |
| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Dioxane, Toluene |
| (tBuBrettPhos)Pd(allyl)Cl | - | LHMDS | THF, Toluene |
| PdCl₂(dppf) | - | K₂CO₃ | Dioxane, DMF |
Table 2: Illustrative Reaction Parameters and Reported Yields for Analogous Substrates
| Aryl Halide | Amine Substrate | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | 3-Aminopyridine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 100 | 16 | 85-95 |
| 4-Chlorotoluene | 5-Aminoquinoline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (1.5) | Dioxane | 110 | 24 | 70-80 |
| 1-Bromo-4-fluorobenzene | 3-Amino-6-chloropyridine | Pd₂(dba)₃ (1) | BrettPhos (2) | K₃PO₄ (2.0) | t-BuOH | 90 | 12 | 80-90 |
| 2-Bromopyridine | Morpholine | Pd(OAc)₂ (1) | BINAP (1.5) | NaOtBu (1.4) | Toluene | 100 | 18 | ~90 |
Note: The data in Table 2 is for illustrative purposes with analogous substrates and should be used as a guideline for the optimization of the reaction with this compound.
Experimental Protocols
The following are general protocols for performing a Buchwald-Hartwig amination with this compound. It is crucial to note that these are representative methods and may require optimization for each specific aryl halide coupling partner.
Protocol 1: General Procedure using Pd₂(dba)₃/Xantphos
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.1 - 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
Xantphos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 - 2.0 equiv)
-
Anhydrous, degassed toluene or dioxane (to achieve a concentration of 0.1-0.2 M)
-
Schlenk flask or sealed reaction tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the aryl bromide, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Alternative Procedure for Aryl Chlorides using a Palladacycle Pre-catalyst
Materials:
-
This compound (1.0 equiv)
-
Aryl chloride (1.2 - 1.5 equiv)
-
RuPhos Pd G3 (a palladacycle pre-catalyst) (2-3 mol%)
-
Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane or tert-butanol (to achieve a concentration of 0.1-0.2 M)
-
Sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add this compound, the aryl chloride, RuPhos Pd G3, and the base to a dry, sealable reaction vial equipped with a stir bar.
-
Add the anhydrous, degassed solvent.
-
Seal the vial tightly and remove it from the glovebox (if applicable).
-
Place the vial in a preheated heating block or oil bath at 100-120 °C.
-
Stir the reaction for the required time (typically 12-24 hours), monitoring for completion.
-
After cooling to room temperature, carefully open the reaction vial.
-
Follow the work-up and purification steps as described in Protocol 1.
Mandatory Visualizations
Caption: General experimental workflow for Buchwald-Hartwig amination.
Caption: The Buchwald-Hartwig amination catalytic cycle.
References
Application Notes and Protocols for the Derivatization of 6-(Methylsulfonyl)pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the primary amino group of 6-(methylsulfonyl)pyridin-3-amine. This compound is a valuable building block in medicinal chemistry, and its derivatization allows for the exploration of structure-activity relationships (SAR) to develop novel therapeutic agents. The following sections detail procedures for acylation, sulfonylation, reductive amination, and the formation of urea and thiourea derivatives.
General Experimental Workflow
The overall process for the derivatization of this compound, followed by purification and analysis, is outlined in the workflow diagram below.
Figure 1: General workflow for the derivatization of this compound.
Acylation: Synthesis of N-(6-(Methylsulfonyl)pyridin-3-yl)amides
Acylation of the amino group of this compound is a common strategy to introduce a variety of substituents, which can modulate the compound's physicochemical properties and biological activity. A general method for acylation using an acyl chloride or anhydride is provided below.
Reaction Pathway: Acylation
Figure 2: General reaction scheme for the acylation of this compound.
Experimental Protocol: Synthesis of N-(6-(methylsulfonyl)pyridin-3-yl)acetamide
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous pyridine (5-10 mL per mmol of amine) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq.) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Dilute the mixture with dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer successively with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or silica gel column chromatography to obtain N-(6-(methylsulfonyl)pyridin-3-yl)acetamide.
Quantitative Data (Representative):
| Reactant | Molar Eq. | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 1.0 | Pyridine | 0 to rt | 2-4 | 85-95 |
| Acetic Anhydride | 1.2 |
Sulfonylation: Synthesis of N-(6-(Methylsulfonyl)pyridin-3-yl)sulfonamides
Sulfonylation introduces a sulfonyl group, which can act as a hydrogen bond acceptor and influence the molecule's interaction with biological targets. The Hinsberg reaction provides a classical method for the synthesis of sulfonamides from primary amines.[2][3][4]
Reaction Pathway: Sulfonylation
Figure 3: General reaction for the sulfonylation of this compound.
Experimental Protocol: Synthesis of N-(6-(Methylsulfonyl)pyridin-3-yl)benzenesulfonamide
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
Pyridine (anhydrous) or 10% aqueous Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Method A (Pyridine as base): Dissolve this compound (1.0 eq.) in anhydrous pyridine (5-10 mL per mmol of amine) and cool to 0 °C.
-
Add benzenesulfonyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Method B (Aqueous base): Dissolve this compound (1.0 eq.) in 10% aqueous NaOH. Add benzenesulfonyl chloride (1.1 eq.) and stir vigorously at room temperature for 2-3 hours.[2][3][4]
-
Work-up: Dilute the reaction mixture with DCM and water. Separate the organic layer.
-
Wash the organic layer with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
The resulting sulfonamide, being derived from a primary amine, is expected to be soluble in the basic reaction medium of Method B. Acidification of the aqueous layer should precipitate the product.[2][3]
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Data (Representative):
| Reactant | Molar Eq. | Solvent/Base | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 1.0 | Pyridine | 0 to rt | 4-6 | 80-90 |
| Benzenesulfonyl Chloride | 1.1 | ||||
| This compound | 1.0 | 10% aq. NaOH | rt | 2-3 | 85-95 |
| Benzenesulfonyl Chloride | 1.1 |
Reductive Amination: Synthesis of N-Alkyl-6-(methylsulfonyl)pyridin-3-amines
Reductive amination is a versatile method for the N-alkylation of amines. It proceeds via the formation of an imine intermediate from the reaction of the amine with an aldehyde or ketone, which is then reduced in situ to the corresponding secondary amine.
Reaction Pathway: Reductive Amination
Figure 4: General scheme for the reductive amination of this compound.
Experimental Protocol: Synthesis of N-Benzyl-6-(methylsulfonyl)pyridin-3-amine
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a stirred solution of this compound (1.0 eq.) and benzaldehyde (1.1 eq.) in 1,2-dichloroethane, add sodium triacetoxyborohydride (1.5 eq.) in portions at room temperature.[5]
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford N-benzyl-6-(methylsulfonyl)pyridin-3-amine.
Quantitative Data (Representative):
| Reactant | Molar Eq. | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 1.0 | NaBH(OAc)₃ | DCE | rt | 12-24 | 70-85 |
| Benzaldehyde | 1.1 |
Urea and Thiourea Formation
The reaction of this compound with isocyanates or isothiocyanates provides a straightforward route to the corresponding urea and thiourea derivatives. These functional groups are prevalent in many biologically active molecules due to their ability to participate in hydrogen bonding.
Reaction Pathways: Urea and Thiourea Synthesis
Figure 5: General reactions for the synthesis of urea and thiourea derivatives.
Experimental Protocol: Synthesis of 1-(6-(Methylsulfonyl)pyridin-3-yl)-3-phenylurea
Materials:
-
This compound
-
Phenyl isocyanate
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous THF or DCM in a round-bottom flask under an inert atmosphere.
-
Add phenyl isocyanate (1.05 eq.) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours. The product often precipitates from the reaction mixture.
-
Monitor the reaction by TLC.
-
If a precipitate has formed, collect the solid by vacuum filtration and wash with a small amount of the reaction solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with a suitable solvent (e.g., diethyl ether or hexane) to induce precipitation, then collect the solid by filtration.
-
Dry the product under vacuum to yield 1-(6-(methylsulfonyl)pyridin-3-yl)-3-phenylurea.
Quantitative Data (Representative):
| Reactant | Molar Eq. | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 1.0 | THF or DCM | rt | 1-3 | 90-98 |
| Phenyl Isocyanate | 1.05 |
Note: A similar protocol can be followed for the synthesis of the corresponding thiourea using phenyl isothiocyanate.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Acyl halides, sulfonyl chlorides, isocyanates, and isothiocyanates are corrosive and moisture-sensitive. Handle with care under an inert atmosphere.
-
Sodium triacetoxyborohydride and other reducing agents should be handled with care, away from acidic conditions which can cause the rapid evolution of hydrogen gas.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
- 1. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. rubingroup.org [rubingroup.org]
- 3. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Application of 6-(Methylsulfonyl)pyridin-3-amine in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Methylsulfonyl)pyridin-3-amine is a heterocyclic organic compound that has emerged as a valuable building block in modern medicinal chemistry. Its structural features, combining a pyridine ring, an activating methylsulfonyl group, and a reactive amine, make it a versatile scaffold for the synthesis of novel therapeutic agents. The pyridine core can mimic the purine structure of ATP, enabling competitive binding to the ATP-binding site of kinases, while the methylsulfonyl group can act as a hydrogen bond acceptor and influence the physicochemical properties of the molecule. The 3-amino group provides a convenient handle for further chemical modifications to explore structure-activity relationships (SAR) and optimize potency, selectivity, and pharmacokinetic profiles.
This document provides detailed application notes on the use of this compound in drug discovery, focusing on its application in the development of kinase inhibitors. It includes quantitative data on the biological activity of structurally related compounds, detailed experimental protocols for synthesis and evaluation, and visualizations of relevant signaling pathways and experimental workflows.
Application in Kinase Inhibitor Discovery
The dysregulation of protein kinase activity is a hallmark of numerous diseases, particularly cancer. Kinase inhibitors have revolutionized the treatment of various malignancies by targeting specific signaling pathways that drive tumor growth and survival. The this compound scaffold is particularly well-suited for the design of inhibitors targeting key oncogenic kinases.
Targeted Signaling Pathways
Derivatives of this compound have the potential to inhibit various kinases involved in critical cancer signaling pathways, including:
-
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway: The EGFR pathway, upon activation, triggers downstream cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival.[1] Inhibitors targeting EGFR are crucial in treating non-small cell lung cancer and other epithelial tumors.[2][3][4][5]
-
Phosphoinositide 3-Kinase (PI3K)/AKT/mTOR Signaling Pathway: This pathway is one of the most frequently dysregulated signaling cascades in human cancers, playing a central role in cell growth, proliferation, survival, and metabolism.[1][6][7][8] Dual inhibitors of PI3K and mTOR can be particularly effective by targeting the pathway at multiple points.[1]
Visualizations
Signaling Pathway Diagrams
Caption: EGFR Signaling Pathway and Point of Inhibition.
Caption: PI3K/AKT/mTOR Signaling Pathway and Point of Inhibition.
Data Presentation
The following tables summarize the in vitro biological activity of various kinase inhibitors containing pyridine and/or methylsulfonylphenyl moieties, which are structurally related to derivatives of this compound. This data provides insights into the potential potency and structure-activity relationships (SAR) for this class of compounds.
Table 1: Inhibitory Activity of Pyridine-based Kinase Inhibitors
| Compound ID | Target Kinase | Scaffold/Derivative | IC₅₀ (nM) | Reference |
| PD 158780 | EGFR | 4-[(3-bromophenyl)amino]pyrido[3,4-d]pyrimidine | 0.08 | [9] |
| JNK Inhibitor 1 | JNK1 | Aminopyrimidine-based | 25 | [10] |
| JNK Inhibitor 2 | JNK2 | Aminopyrimidine-based | 12 | [10] |
| JNK Inhibitor 3 | JNK3 | Aminopyrazole-based | <40 | [10] |
| p38α Inhibitor | p38α | Biphenyl amide | 11 | [10] |
| TAK1 Inhibitor | TAK1 | Imidazopyridine with 2-cyanoacrylamide | 27 | [10] |
| VRK1 Inhibitor | VRK1 | Aminopyridine-based | 150 | [10] |
| PrkA Inhibitor | PrkA | Imidazopyridine aminofurazan | 840 | [10] |
| C14 | FLT3 | 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine | 256 | [11] |
| F15 | FLT3 | 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine | 123 | [11] |
Table 2: Inhibitory Activity of Sulfonyl-containing Kinase Inhibitors
| Compound ID | Target Kinase | Scaffold/Derivative | IC₅₀ (nM) | Reference |
| PI3Kα Inhibitor 2g | PI3Kα | Imidazo[1,2-a]pyridine | 1.8 | [12] |
| PI3Kα Inhibitor 12 | PI3Kα | Thiazole derivative of imidazo[1,2-a]pyridine | 2.8 | [12] |
| Crizotinib | ALK | (R)-3-[1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine | - | [6] |
| Lapatinib | EGFR/HER2 | N-(3-chloro-4-{[(3-fluorophenyl) methyl]oxy}phenyl)-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furanyl]-4-quinazolinamine | - | [6] |
Experimental Protocols
The following protocols provide representative synthetic routes and biological evaluation methods for kinase inhibitors derived from this compound.
Protocol 1: Synthesis of a Pyridinyl-pyrimidine Kinase Inhibitor via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a hypothetical kinase inhibitor, N-(6-(methylsulfonyl)pyridin-3-yl)-4-(aryl)pyrimidin-2-amine, starting from this compound and a 2-chloro-4-arylpyrimidine.
Workflow for Suzuki-Miyaura Coupling:
Caption: Workflow for Suzuki-Miyaura Coupling Synthesis.
Materials:
-
This compound
-
Appropriate 2-chloro-4-arylpyrimidine
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture or DMF)
-
Round-bottom flask
-
Reflux condenser
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), the 2-chloro-4-arylpyrimidine (1.1 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent and the palladium catalyst (0.05 eq) to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[14]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[14]
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(6-(methylsulfonyl)pyridin-3-yl)-4-(aryl)pyrimidin-2-amine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[15]
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase.
Workflow for In Vitro Kinase Inhibition Assay:
Caption: Workflow for an In Vitro Kinase Inhibition Assay.
Materials:
-
Purified recombinant kinase of interest
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Luminometer
Procedure:
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare the kinase assay buffer, a solution containing the kinase and its substrate, and serial dilutions of the test compound.
-
Reaction Setup: In a 384-well plate, add the serially diluted test compound or DMSO (as a vehicle control).
-
Initiate Kinase Reaction: Add the kinase/substrate mixture to each well, followed by the ATP solution to start the reaction. The final ATP concentration should be close to its Km value for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[14]
-
Stop Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and consume any remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.[10]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the controls. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Conclusion
This compound represents a promising starting point for the development of novel kinase inhibitors. Its inherent structural features provide a solid foundation for designing potent and selective modulators of key signaling pathways implicated in cancer and other diseases. The protocols and data presented in this document offer a framework for the synthesis, evaluation, and optimization of new therapeutic candidates based on this versatile scaffold. Further exploration of the structure-activity relationships of derivatives of this compound is warranted to unlock its full potential in drug discovery.
References
- 1. US9707233B2 - Heterocyclylamines as PI3K inhibitors - Google Patents [patents.google.com]
- 2. US9314464B2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]
- 3. US20040142916A1 - Kinase inhibitors and associated pharmaceutical compositions and methods of use - Google Patents [patents.google.com]
- 4. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. US7169791B2 - Inhibitors of tyrosine kinases - Google Patents [patents.google.com]
- 8. Structure-Activity Relationship in the Leucettine Family of Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
6-(Methylsulfonyl)pyridin-3-amine in the synthesis of Etoricoxib intermediates
Application Notes and Protocols for the Synthesis of Etoricoxib Intermediates
Topic: Synthesis of Key Intermediates for Etoricoxib, a Selective COX-2 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Etoricoxib is a highly selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. The synthesis of Etoricoxib relies on the efficient preparation of key intermediates. While the query specified the use of 6-(Methylsulfonyl)pyridin-3-amine, a comprehensive review of the scientific literature indicates that the primary and well-established key intermediate in Etoricoxib synthesis is 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone . This document details the prevalent and validated synthetic routes to this crucial ketone intermediate and its subsequent conversion to Etoricoxib.
The molecular structure of this key intermediate features a pyridinyl group attached to an ethanone backbone, which in turn is connected to a methylsulfonylphenyl moiety. This structure is strategically designed for the subsequent construction of the bipyridine core of Etoricoxib.
Synthetic Pathways to 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone
Several synthetic strategies have been developed to produce the key ketone intermediate. The most common approaches involve the coupling of a substituted pyridine derivative with a phenylacetic acid or benzyl cyanide derivative, followed by oxidation of the sulfur atom.
Route 1: Condensation of 1-(6-methylpyridin-3-yl)ethanone with a 4-substituted-phenylmethyl sulfone
This route involves a palladium-catalyzed α-arylation of 1-(6-methylpyridin-3-yl)ethanone with a suitable 4-substituted-phenylmethyl sulfone, such as 4-bromophenylmethylsulfone.
Caption: Palladium-catalyzed α-arylation of a pyridinyl ketone.
Experimental Protocol: Palladium-Catalyzed Synthesis of the Ketone Intermediate
This protocol is based on methodologies described in patent literature for the efficient synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.
Materials:
-
1-(6-methylpyridin-3-yl)ethanone
-
4-Bromophenylmethylsulfone
-
Potassium phosphate (K₃PO₄)
-
Palladium(II) acetylacetonate (Pd(acac)₂)
-
Xantphos
-
N,N-Dimethylformamide (DMF)
-
Water
-
Dichloromethane
-
Hydrochloric acid (HCl)
Procedure:
-
To a reaction flask under a nitrogen atmosphere, add 1-(6-methylpyridin-3-yl)ethanone (1.0 eq), 4-bromophenylmethylsulfone (1.0 eq), potassium phosphate (3.0 eq), Pd(acac)₂ (0.0015 eq), Xantphos (0.00225 eq), and DMF.
-
Purge the flask with nitrogen by performing three vacuum/nitrogen cycles.
-
Heat the reaction mixture to 85°C and stir for approximately 20 hours.
-
After the reaction is complete, cool the mixture to 50°C and dilute with water.
-
Cool the mixture further to approximately 3°C and stir for 2 hours.
-
Filter the resulting suspension and wash the solid product with water.
-
Dry the product under vacuum at 60°C to yield the crude 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.
-
For purification, dissolve the crude product in dichloromethane and wash with a dilute HCl solution. Neutralize the aqueous phase and cool to induce precipitation. Filter, wash with water, and dry to obtain the purified product.
Quantitative Data Summary:
| Reactant/Product | Molar Ratio | Purity (HPLC) | Yield | Reference |
| Crude Product | - | Not Specified | 83.2% | [1] |
| Purified Product | - | >98% | 89.6% (of crude) | [1] |
Route 2: Synthesis from Methyl 6-Methylnicotinate and 4-(Methylthio)phenylacetonitrile followed by Oxidation
This pathway involves the condensation of methyl 6-methylnicotinate with 4-(methylthio)phenylacetonitrile, followed by hydrolysis, decarboxylation, and subsequent oxidation to form the key ketone intermediate.
References
Application Notes and Protocols: Biological Activity Screening of 6-(Methylsulfonyl)pyridin-3-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential biological activities of 6-(methylsulfonyl)pyridin-3-amine derivatives and detailed protocols for their screening. Due to the limited publicly available data on this specific scaffold, the information presented herein includes findings on the direct scaffold and is supplemented with data from structurally related sulfonylpyridine and aminopyridine derivatives to illustrate a broader range of potential applications and screening methodologies.
Introduction
The this compound core is a promising scaffold in medicinal chemistry. The sulfonyl group can act as a hydrogen bond acceptor, and the pyridin-amine portion can participate in various interactions with biological targets. This combination of features makes derivatives of this scaffold attractive for targeting a range of proteins, including G-protein coupled receptors (GPCRs) and kinases. This document outlines potential therapeutic applications and provides detailed protocols for screening and characterizing the biological activity of these compounds.
Potential Biological Activities and Therapeutic Targets
Derivatives of the this compound scaffold and related structures have shown potential in several therapeutic areas:
-
Metabolic Diseases: As modulators of G-protein coupled receptor 119 (GPR119), these compounds have the potential to stimulate insulin secretion and could be developed for the treatment of type 2 diabetes.[1][2]
-
Inflammatory and Autoimmune Diseases: The pyridine-amine core is present in compounds designed as Janus kinase (JAK) inhibitors, suggesting that derivatives could be explored for the treatment of conditions like rheumatoid arthritis and psoriasis.[3]
-
Oncology: Structurally related sulfonyl-containing heterocyclic compounds have been identified as potent inhibitors of various kinases involved in cancer progression, such as Werner syndrome ATP-dependent helicase (WRN), Bruton's tyrosine kinase (BTK), and FMS-like tyrosine kinase 3 (FLT3).
Data Presentation
The following tables summarize the biological activities of representative this compound derivatives and structurally related compounds.
Table 1: Activity of this compound Derivatives as GPR119 Modulators
| Compound ID | Target | Assay Type | Activity (EC50) | Reference |
| Example Compound 1 | GPR119 | cAMP Production | Data not specified | [1] |
Note: Specific EC50 values for this compound derivatives as GPR119 modulators are not publicly disclosed in the referenced patent. The document confirms the synthesis and intended use for this target.
Table 2: Activity of Structurally Related Sulfonyl-Containing Heterocyclic Compounds as Kinase Inhibitors
| Compound ID | Target Kinase | Assay Type | Activity (IC50) | Cell Line | Activity (IC50) | Reference |
| H3B-960 | WRN | Helicase Inhibition | 22 nM | - | - | [1] |
| H3B-968 | WRN | Helicase Inhibition | ~10 nM | - | - | [1] |
| 8a | BTK | In Vitro Kinase Assay | < 10 nM | TMD8 | 5.3 nM | [3] |
| 8d | BTK | In Vitro Kinase Assay | < 10 nM | TMD8 | 1.8 nM | [3] |
| C14 | FLT3 | Kinase Inhibition | 256 nM | MV4-11 | 325 nM | |
| F15 | FLT3 | Kinase Inhibition | 123 nM | MV4-11 | 91 nM |
Experimental Protocols
GPR119 cAMP Production Assay
This protocol is adapted from methods used to screen for GPR119 agonists.[1]
Objective: To determine the ability of this compound derivatives to stimulate cAMP production in cells expressing GPR119.
Materials:
-
HEK293 cells stably expressing human GPR119 (HEK293-GPR119).
-
DMEM supplemented with 10% FBS, 1% penicillin/streptomycin, and a selection antibiotic (e.g., geneticin).
-
Non-enzymatic cell dissociation buffer.
-
Test compounds dissolved in DMSO.
-
cAMP detection kit (e.g., Cisbio cAMP dynamic 2).
-
White opaque 1536-well microplates.
Procedure:
-
Cell Culture: Maintain HEK293-GPR119 cells in a humidified incubator at 37°C and 5% CO2.
-
Cell Plating: Harvest cells using non-enzymatic cell dissociation buffer. Resuspend cells in DMEM with 2% FBS to a density of 3,200 cells per well and dispense into a 1536-well plate.
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer.
-
Compound Addition: Add the diluted compounds to the cell plates. Include a positive control (known GPR119 agonist) and a negative control (vehicle, e.g., DMSO).
-
Incubation: Incubate the plates at room temperature for the time specified by the cAMP detection kit manufacturer.
-
cAMP Detection: Add the cAMP detection reagents according to the manufacturer's protocol.
-
Data Acquisition: Read the plate using a suitable plate reader (e.g., a time-resolved fluorescence reader).
-
Data Analysis: Calculate the percent activation relative to the positive control. Determine EC50 values by fitting the data to a four-parameter logistic equation using appropriate software.
In Vitro Kinase Inhibition Assay
Objective: To assess the ability of this compound derivatives to inhibit the activity of a target kinase.
Materials:
-
Recombinant human kinase.
-
Kinase substrate (peptide or protein).
-
ATP.
-
Kinase assay buffer.
-
Test compounds dissolved in DMSO.
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™).
-
Microplates (e.g., 384-well).
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a microplate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiation of Reaction: Add ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Data Acquisition: Read the plate using a luminometer or fluorescence plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration. Determine IC50 values by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay
Objective: To evaluate the effect of this compound derivatives on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MV4-11 for FLT3, TMD8 for BTK).
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS and 1% penicillin/streptomycin.
-
Test compounds dissolved in DMSO.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT).
-
96-well clear-bottom microplates.
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's protocol.
-
Data Acquisition: Read the absorbance or luminescence using a microplate reader.
-
Data Analysis: Calculate the percent inhibition of cell proliferation for each concentration. Determine IC50 values by plotting the percent inhibition against the log of the compound concentration.
Visualization of Pathways and Workflows
GPR119 Signaling Pathway
Caption: GPR119 signaling pathway upon activation by an agonist.
General Experimental Workflow for Biological Activity Screening
Caption: A general workflow for the screening and optimization of drug candidates.
References
- 1. WO2009117421A2 - Heterocyclic modulators of gpr119 for treatment of disease - Google Patents [patents.google.com]
- 2. US20170291894A1 - Novel gpr119 agonist compounds - Google Patents [patents.google.com]
- 3. US20150203455A1 - Novel compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 6-(Methylsulfonyl)pyridin-3-amine by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 6-(Methylsulfonyl)pyridin-3-amine by recrystallization. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and illustrative diagrams to assist in your laboratory work.
Troubleshooting Guide
This guide addresses common issues that may arise during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.
Question: My compound is not dissolving in the hot solvent. What should I do?
Answer: This issue can arise from a few factors. Firstly, ensure you are using a suitable solvent. For polar compounds like this compound, polar solvents are generally required.[1] It's also possible that insoluble impurities are present in your crude material. If a significant portion of your compound has dissolved and a small amount of solid remains, you may need to perform a hot gravity filtration to remove it. Lastly, you may not have added enough solvent. Incrementally add more hot solvent until your product dissolves.
Question: No crystals are forming after the solution has cooled. What is the problem?
Answer: This is a frequent challenge in recrystallization and can be due to several reasons:
-
Too much solvent: This is the most common cause of crystallization failure.[1] To remedy this, you can boil off some of the solvent to increase the concentration of the compound and then allow it to cool again.
-
Supersaturation: The solution may be supersaturated, meaning the compound is dissolved beyond its normal solubility limit but has not yet begun to crystallize.[1] To induce crystallization, try scratching the inside of the flask just below the surface of the liquid with a glass stirring rod.[1] The microscopic scratches on the glass will provide a surface for the crystals to begin forming.
-
Seeding: If you have a small, pure crystal of your compound (a seed crystal), adding it to the cooled solution can initiate the crystallization process.[1]
Question: My product has "oiled out" instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent. To address this, you can try reheating the solution and adding a bit more solvent to lower the saturation point. Then, allow the solution to cool more slowly to encourage crystal formation. If that fails, you may need to select a different solvent or a mixed solvent system.
Question: The yield of my recrystallized product is very low. What went wrong?
Answer: Low recovery can be attributed to several factors:
-
Using too much solvent: A large volume of solvent will keep more of your product dissolved, even at low temperatures. Use the minimum amount of hot solvent necessary to dissolve your compound.
-
Premature crystallization: If the product crystallizes during hot filtration, it will be lost. Ensure your filtration apparatus is pre-heated to prevent this.
-
Incomplete crystallization: Make sure the solution has been thoroughly cooled in an ice bath to maximize the precipitation of your product.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent for recrystallization is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. For pyridine derivatives, polar solvents are often a good starting point.[1] Common choices for similar compounds include ethanol, methanol, or mixed solvent systems like ethanol/water or acetone/water.[2] It is recommended to perform small-scale solubility tests with a few candidate solvents to determine the optimal one for your specific batch of this compound.
Q2: How can I remove colored impurities from my product?
A2: If your solution is colored by impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount of charcoal, as it can also adsorb some of your desired product, potentially reducing your yield.
Q3: How do I know if my product is pure after recrystallization?
A3: The purity of your recrystallized this compound can be assessed using various analytical techniques. The most common methods include measuring the melting point range of the crystals and comparing it to the literature value, and using chromatographic techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Spectroscopic methods like Nuclear Magnetic Resonance (NMR) can also confirm the structure and purity of the final product.
Data Presentation
Quantitative data for the solubility of this compound in various solvents is not extensively available in the public domain. The following table provides a template for recording experimentally determined data to aid in solvent selection and process optimization.
| Solvent System | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Typical Recovery Yield (%) | Purity Achieved (%) |
| Ethanol | Data to be determined | Data to be determined | 70-90 | >99 |
| Methanol | Data to be determined | Data to be determined | 65-85 | >99 |
| Isopropanol | Data to be determined | Data to be determined | 60-80 | >98 |
| Ethyl Acetate | Data to be determined | Data to be determined | 50-75 | >98 |
| Toluene | Data to be determined | Data to be determined | 40-60 | >97 |
| Ethanol/Water | Data to be determined | Data to be determined | 75-95 | >99.5 |
| Acetone/Water | Data to be determined | Data to be determined | 70-90 | >99 |
Note: The typical recovery yields and purity achieved are estimates based on the recrystallization of similar aromatic sulfonyl and pyridine compounds and may vary depending on the initial purity of the crude material and the specific experimental conditions.
Experimental Protocols
Protocol for the Recrystallization of this compound
This protocol outlines a general procedure for the purification of this compound by recrystallization. The optimal solvent and specific volumes should be determined through preliminary small-scale experiments.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol, ethanol/water)
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Hotplate with magnetic stirring capabilities
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the selected solvent and begin heating the mixture with stirring. Continue to add small portions of the hot solvent until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.
-
Hot Filtration: If insoluble impurities or activated charcoal are present, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a funnel with fluted filter paper. Quickly filter the hot solution into the preheated flask.
-
Crystallization: Cover the flask containing the clear filtrate and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them for a period. For final drying, transfer the crystals to a watch glass and place them in a desiccator or a vacuum oven at a suitable temperature.
Mandatory Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting guide for failure of crystal formation during recrystallization.
References
Common side products in the synthesis of 6-(Methylsulfonyl)pyridin-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 6-(Methylsulfonyl)pyridin-3-amine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and logical synthetic route involves a two-step process:
-
Synthesis of 6-(Methylthio)pyridin-3-amine: This intermediate is typically prepared via nucleophilic aromatic substitution (SNAr) on a suitable pyridine precursor.
-
Oxidation: The methylthio group of 6-(Methylthio)pyridin-3-amine is then oxidized to the desired methylsulfonyl group.
Q2: What are the potential side products in the synthesis of 6-(Methylthio)pyridin-3-amine (Step 1)?
Potential side products in the first step can include:
-
Unreacted starting materials: Incomplete reaction can lead to the presence of the initial pyridine substrate.
-
Isomeric products: Depending on the starting materials and reaction conditions, the formation of other positional isomers is a possibility, although typically minimal with directed substitution reactions.
-
Products of solvent participation: If the reaction is run in a nucleophilic solvent at high temperatures, solvent molecules may compete with the desired nucleophile.
Q3: What are the common side products during the oxidation of 6-(Methylthio)pyridin-3-amine (Step 2)?
The oxidation step is critical and can lead to several impurities:
-
6-(Methylsulfinyl)pyridin-3-amine (Sulfoxide): This is a product of incomplete oxidation and is the most common side product. The sulfoxide has a different polarity from the sulfone and can often be separated by chromatography.
-
Pyridine N-oxide derivative: The nitrogen atom of the pyridine ring can be oxidized to an N-oxide, especially if strong oxidizing agents are used or if the reaction is not carefully controlled.
-
Degradation products: Harsh oxidation conditions can lead to the decomposition of the starting material or product, resulting in a complex mixture of impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of 6-(Methylthio)pyridin-3-amine | Incomplete reaction. | Increase reaction time or temperature. Ensure the purity of starting materials and reagents. Consider using a more reactive starting material or a stronger nucleophile. |
| Side reactions dominating. | Optimize reaction conditions (temperature, solvent, base). Consider using a protecting group strategy for the amine if it interferes with the reaction. | |
| Presence of 6-(Methylsulfinyl)pyridin-3-amine impurity | Insufficient amount of oxidizing agent. | Increase the equivalents of the oxidizing agent. |
| Short reaction time. | Extend the reaction time to ensure complete conversion to the sulfone. | |
| Low reaction temperature. | Increase the reaction temperature, while monitoring for potential degradation. | |
| Formation of Pyridine N-oxide | Use of a strong, non-selective oxidizing agent. | Employ a milder and more selective oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA) or Oxone®. |
| Over-oxidation due to harsh conditions. | Carefully control the reaction temperature and the rate of addition of the oxidizing agent. | |
| Difficulty in purifying the final product | Similar polarity of the product and the sulfoxide side product. | Utilize a high-resolution chromatography technique, such as flash column chromatography with a carefully selected eluent system or preparative HPLC. |
| Presence of multiple impurities. | Re-evaluate the entire synthetic route and optimize each step to minimize side product formation. Consider a final recrystallization step to improve purity. |
Data Presentation
Table 1: Hypothetical Data on the Effect of Oxidizing Agent on Product Purity
| Oxidizing Agent | Equivalents | Temperature (°C) | Reaction Time (h) | Product Purity (%) | 6-(Methylsulfinyl)pyridin-3-amine (%) | Pyridine N-oxide (%) |
| H₂O₂ | 2.5 | 25 | 12 | 85 | 12 | 3 |
| m-CPBA | 2.2 | 0-25 | 8 | 95 | 4 | <1 |
| Oxone® | 2.0 | 25 | 6 | 98 | 1.5 | <0.5 |
Note: This data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Synthesis of 6-(Methylthio)pyridin-3-amine (Hypothetical)
-
To a solution of a suitable 6-halopyridin-3-amine (1.0 eq) in a polar aprotic solvent such as DMF or DMSO, add sodium thiomethoxide (1.2 eq).
-
Heat the reaction mixture at 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Oxidation of 6-(Methylthio)pyridin-3-amine to this compound (Hypothetical)
-
Dissolve 6-(Methylthio)pyridin-3-amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of the oxidizing agent (e.g., m-CPBA, 2.2 eq) in the same solvent dropwise over a period of 30 minutes.
-
Allow the reaction to warm to room temperature and stir for the time indicated by TLC or LC-MS monitoring.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final product by recrystallization or flash column chromatography.
Visualizations
Caption: Synthetic pathway and potential side products.
Caption: Troubleshooting workflow for impurity identification.
Technical Support Center: Optimizing Suzuki Coupling of Sulfonylpyridines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the Suzuki-Miyaura cross-coupling of sulfonylpyridines. This guide offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful reaction outcomes.
Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling of sulfonylpyridines in a question-and-answer format.
Q1: My reaction shows low to no conversion of the starting materials. What are the potential causes and how can I improve the yield?
A1: Low or no conversion in a Suzuki coupling of sulfonylpyridines can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and corresponding ligand is critical. For the coupling of pyridine-2-sulfonyl fluoride (PyFluor), Pd(dppf)Cl₂ has been shown to be an effective catalyst.[1][2][3][4][5] If you are using a different catalyst system, consider switching to one known to be effective for this transformation. The electronic properties and steric bulk of the phosphine ligand can significantly influence the reaction's efficiency.[6][7]
-
Reaction Temperature: Temperature plays a crucial role. For the coupling of PyFluor with various boronic acids and esters, reactions are typically performed at temperatures between 65 and 100 °C.[1][2][3][4][5] If your reaction is sluggish at a lower temperature, a moderate increase in temperature may improve the reaction rate and yield.
-
Choice of Base: The base is essential for the transmetalation step. For sulfonylpyridine couplings, inorganic bases such as Na₃PO₄ are commonly used.[1][3] The strength and solubility of the base can impact the reaction; if you are using a different base, consider screening alternatives like K₃PO₄ or Cs₂CO₃.
-
Solvent System: The choice of solvent is also important. A mixture of dioxane and water (e.g., 4:1) has been found to be effective for the Suzuki coupling of PyFluor.[1][3] The presence of water can be beneficial, but excessive amounts may lead to hydrolysis of the sulfonylpyridine.[1]
-
Inert Atmosphere: Suzuki couplings are sensitive to oxygen, which can lead to catalyst deactivation. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that your solvents are properly degassed.
Below is a logical workflow for troubleshooting low conversion:
Caption: Troubleshooting workflow for low reaction conversion.
Q2: I am observing significant formation of side products. What are the common side reactions and how can they be minimized?
A2: Side product formation is a common issue in Suzuki couplings. The primary side reactions include:
-
Homocoupling: Formation of biaryl products from the coupling of two boronic acid molecules or two sulfonylpyridine molecules. This can be minimized by ensuring an inert atmosphere and using the appropriate catalyst and ligand system.
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. This is often promoted by excessive water or high temperatures. Using a boronic ester (e.g., a pinacol ester) can increase stability and reduce protodeboronation.
-
Hydrolysis of the Sulfonylpyridine: The sulfonyl group can be susceptible to hydrolysis, especially in the presence of a strong base and water at elevated temperatures. Carefully controlling the amount of water and the reaction temperature can mitigate this issue.
Q3: Should I use a pyridinesulfonyl chloride or a pyridinesulfonyl fluoride?
A3: While both sulfonyl chlorides and sulfonyl fluorides can be used in Suzuki couplings, pyridinesulfonyl fluorides (like PyFluor) have been more extensively studied for this transformation.[1][2][3][4][5] Sulfonyl fluorides are generally more stable and less prone to hydrolysis than sulfonyl chlorides.[4] The choice may also depend on the availability of the starting material.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Suzuki coupling of sulfonylpyridines?
A1: The Suzuki coupling of sulfonylpyridines follows the general catalytic cycle of a Suzuki-Miyaura reaction, which involves three main steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle for Suzuki coupling.
Q2: Which palladium catalysts and ligands are most effective for the Suzuki coupling of sulfonylpyridines?
A2: For the Suzuki coupling of pyridine-2-sulfonyl fluoride (PyFluor), Pd(dppf)Cl₂ has been shown to be a robust and effective catalyst, providing good to excellent yields with a variety of boronic acids and esters.[1][2][3][4][5] Other palladium catalysts with ferrocenyl phosphine ligands have also been investigated.[1]
Q3: What are the optimal bases and solvents for this reaction?
A3: A common and effective base for the Suzuki coupling of sulfonylpyridines is sodium phosphate (Na₃PO₄).[1][3] In terms of solvents, a mixture of dioxane and water (e.g., 4:1 v/v) has been found to be optimal in many cases.[1][3] The presence of water is often beneficial, but the optimal amount should be determined empirically.
Data Presentation
The following tables summarize the reaction conditions for the Suzuki coupling of pyridine-2-sulfonyl fluoride (PyFluor) with various boronic acids and esters.
Table 1: Optimization of Reaction Conditions for the Coupling of PyFluor with 2-Thiopheneboronic Acid Pinacol Ester [1][3]
| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | dppf | Na₃PO₄ | Dioxane/H₂O (4:1) | 100 | 75 |
| 2 | PdCl₂ | dppf | Na₃PO₄ | Dioxane/H₂O (4:1) | 100 | 80 |
| 3 | Pd(dppf)Cl₂ | - | Na₃PO₄ | Dioxane/H₂O (4:1) | 100 | 89 |
| 4 | Pd(dppf)Cl₂ | - | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 85 |
| 5 | Pd(dppf)Cl₂ | - | Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | 78 |
| 6 | Pd(dppf)Cl₂ | - | Na₃PO₄ | Dioxane (dry) | 100 | 82 |
| 7 | Pd(dppf)Cl₂ | - | Na₃PO₄ | Dioxane/H₂O (4:1) | 65 | 65 |
Table 2: Suzuki Coupling of PyFluor with Various Boronic Acids and Esters [1][3]
| Entry | Boronic Acid/Ester | Product | Yield (%) |
| 1 | 2-Thiopheneboronic acid pinacol ester | 2-(Thiophen-2-yl)pyridine | 89 |
| 2 | Phenylboronic acid | 2-Phenylpyridine | 75 |
| 3 | 4-Methylphenylboronic acid | 2-(p-Tolyl)pyridine | 82 |
| 4 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)pyridine | 78 |
| 5 | 3-Furylboronic acid | 2-(Furan-3-yl)pyridine | 65 |
| 6 | 1-Methyl-1H-pyrazol-5-ylboronic acid pinacol ester | 2-(1-Methyl-1H-pyrazol-5-yl)pyridine | 55 |
Experimental Protocols
General Procedure for the Suzuki Coupling of Pyridine-2-sulfonyl Fluoride (PyFluor) with Boronic Esters [1][3]
-
To a reaction vial, add pyridine-2-sulfonyl fluoride (PyFluor) (0.3 mmol, 1.0 equiv.), the corresponding boronic acid pinacol ester (0.45 mmol, 1.5 equiv.), Pd(dppf)Cl₂ (0.03 mmol, 10 mol%), and Na₃PO₄ (0.9 mmol, 3.0 equiv.).
-
Add dioxane (0.8 mL) and water (0.2 mL) to the vial.
-
Seal the vial and heat the reaction mixture at 100 °C for the appropriate time (typically 12-24 hours), with vigorous stirring.
-
After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-arylpyridine.
Caption: Experimental workflow for Suzuki coupling.
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. researchgate.net [researchgate.net]
- 4. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 5. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. reddit.com [reddit.com]
Navigating the Synthesis of 6-(Methylsulfonyl)pyridin-3-amine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for the synthesis of 6-(Methylsulfonyl)pyridin-3-amine, a key building block in pharmaceutical development. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in overcoming common challenges encountered during its multi-step synthesis.
Troubleshooting and FAQs
Scaling up the synthesis of this compound can present several challenges, from managing reaction exotherms to ensuring product purity. This section addresses specific issues that may arise during the synthesis, which typically proceeds through a three-step sequence: nucleophilic aromatic substitution, nitro group reduction, and sulfide oxidation.
Step 1: Nucleophilic Aromatic Substitution of 2-chloro-5-nitropyridine
Question: The reaction to form 6-(methylthio)-3-nitropyridine is sluggish and gives low yields. What are the potential causes and solutions?
Answer:
-
Insufficiently Activated Nucleophile: The thiomethoxide nucleophile may not be sufficiently potent. Ensure that the sodium thiomethoxide is fresh and has been stored under anhydrous conditions. If preparing it in situ, confirm the complete reaction of sodium with methanol.
-
Suboptimal Reaction Temperature: While the reaction is often run at room temperature to minimize side reactions, gentle heating (e.g., to 40-50 °C) can significantly increase the reaction rate. However, monitor for the formation of impurities by TLC.
-
Solvent Choice: The choice of solvent is critical. Aprotic polar solvents like DMF or DMSO can enhance the nucleophilicity of the thiomethoxide and improve reaction rates compared to alcohols alone.
Question: I am observing the formation of significant byproducts in the first step. How can I minimize them?
Answer: The primary byproduct is often the result of reaction at other positions on the pyridine ring or undesired side reactions of the nitro group.
-
Control of Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of sodium thiomethoxide to ensure complete consumption of the starting material without promoting side reactions.
-
Temperature Control: Maintain a consistent and controlled temperature. Runaway reactions can lead to a host of impurities.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
Step 2: Reduction of 6-(methylthio)-3-nitropyridine
Question: The reduction of the nitro group is incomplete or results in a complex mixture of products. What are the best practices for this step?
Answer:
-
Choice of Reducing Agent: The choice of reducing agent is crucial.
-
Iron/Acetic Acid: This is a classic and cost-effective method. Ensure the iron powder is activated (e.g., by washing with dilute HCl) and that the reaction is sufficiently heated.
-
Stannous Chloride (SnCl₂): This is a reliable reagent, but the workup can be cumbersome due to the formation of tin salts. Careful pH adjustment is necessary to precipitate and remove these salts.
-
Catalytic Hydrogenation: This method can be very clean, but the sulfide group can poison some catalysts (e.g., Palladium). Using a resistant catalyst or a catalyst poison scavenger may be necessary.
-
-
Reaction Monitoring: Closely monitor the reaction by TLC to determine the point of complete conversion of the starting material. Over-reduction or side reactions can occur with prolonged reaction times.
Step 3: Oxidation of 6-(methylthio)pyridin-3-amine
Question: The oxidation of the methylthio group to the sulfone is either incomplete, stopping at the sulfoxide, or leads to over-oxidation and decomposition of the product. How can I control this step?
Answer:
-
Oxidizing Agent and Stoichiometry:
-
m-CPBA or Oxone®: These are common and effective oxidizing agents. To favor the formation of the sulfone, at least two equivalents of the oxidizing agent are required. For the sulfoxide, one equivalent is typically used.
-
Hydrogen Peroxide: This is a greener alternative, often used with a catalyst such as sodium tungstate. The concentration and rate of addition of hydrogen peroxide must be carefully controlled to prevent a runaway reaction.
-
-
Temperature Control: This oxidation is often exothermic. Perform the reaction at a low temperature (e.g., 0-10 °C) and add the oxidizing agent portion-wise to maintain control over the reaction temperature.
-
Formation of N-oxide: The pyridine nitrogen can also be oxidized to an N-oxide. Using a slight excess of the oxidizing agent and carefully controlling the temperature can help to favor the oxidation of the sulfur atom.
Experimental Protocols
The following are detailed experimental protocols for the three key steps in the synthesis of this compound.
Protocol 1: Synthesis of 6-(methylthio)-3-nitropyridine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-chloro-5-nitropyridine (1.0 eq) in anhydrous DMF (5-10 mL per gram of starting material).
-
Reagent Addition: In a separate flask, prepare a solution of sodium thiomethoxide (1.2 eq) in methanol. Add this solution dropwise to the solution of 2-chloro-5-nitropyridine at room temperature over 30 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).
-
Work-up: Once the starting material is consumed, pour the reaction mixture into ice-water. A yellow precipitate should form.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 6-(methylthio)-3-nitropyridine.
Protocol 2: Synthesis of 6-(methylthio)pyridin-3-amine
-
Reaction Setup: To a round-bottom flask, add 6-(methylthio)-3-nitropyridine (1.0 eq) and ethanol (10-15 mL per gram).
-
Reagent Addition: Add iron powder (3.0 eq) and glacial acetic acid (5.0 eq).
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) for 2-3 hours, or until TLC analysis indicates the complete disappearance of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give 6-(methylthio)pyridin-3-amine, which can be further purified by column chromatography if necessary.
Protocol 3: Synthesis of this compound
-
Reaction Setup: Dissolve 6-(methylthio)pyridin-3-amine (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Reagent Addition: Slowly add meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) portion-wise, maintaining the internal temperature below 10 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium sulfite. Make the solution basic by the addition of saturated sodium bicarbonate solution.
-
Purification: Extract the product with dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.
Quantitative Data Summary
The following table summarizes typical yields for each step of the synthesis. Note that yields can vary significantly depending on the scale and specific reaction conditions.
| Step | Reactants | Product | Typical Yield (%) |
| 1. Nucleophilic Aromatic Substitution | 2-chloro-5-nitropyridine, Sodium thiomethoxide | 6-(methylthio)-3-nitropyridine | 85-95 |
| 2. Nitro Group Reduction | 6-(methylthio)-3-nitropyridine, Fe/AcOH | 6-(methylthio)pyridin-3-amine | 70-85 |
| 3. Sulfide Oxidation | 6-(methylthio)pyridin-3-amine, m-CPBA | This compound | 75-90 |
Visualizing the Synthesis Workflow
The following diagram illustrates the overall synthetic pathway for this compound.
Caption: Synthetic pathway for this compound.
This guide provides a foundational understanding of the challenges and solutions associated with the synthesis of this compound. For further assistance, it is recommended to consult the primary literature and consider process optimization studies for large-scale production.
Stability of 6-(Methylsulfonyl)pyridin-3-amine under acidic and basic conditions
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of 6-(methylsulfonyl)pyridin-3-amine under acidic conditions?
A1: Based on the structure, consisting of a pyridine ring, an amino group, and a methylsulfonyl group, the compound is expected to exhibit some susceptibility to degradation under strongly acidic conditions. The pyridine nitrogen can be protonated, which may influence the overall stability of the molecule. While the methylsulfonyl group is generally stable, extreme acidic conditions coupled with high temperatures could potentially lead to hydrolysis, although this is less common than with other functional groups like esters or amides.[1][2]
Q2: Is this compound stable under basic conditions?
A2: The compound is likely to be more susceptible to degradation under basic conditions compared to acidic conditions.[3] The amino group's reactivity can be influenced by basic media. While the sulfonyl group itself is relatively robust, strong basic conditions, particularly at elevated temperatures, could potentially lead to cleavage of the carbon-sulfur bond over extended periods.
Q3: What are the likely degradation pathways for this molecule?
A3: Potential degradation pathways could involve modifications to the pyridine ring or the substituents. Under harsh conditions, hydrolysis of the sulfonyl group is a possibility, though less likely. More probable degradation pathways might involve reactions of the amino group or the pyridine ring itself, especially under oxidative or photolytic stress.[4][5]
Q4: What are the recommended storage conditions for this compound?
A4: To ensure stability, it is recommended to store this compound in a cool, dry, and dark place. It should be kept in a tightly sealed container to protect it from moisture and atmospheric contaminants. For long-term storage, refrigeration may be advisable.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Unexpected degradation of the compound in solution. | The solvent may not be inert or could be contaminated. The pH of the solution may be inappropriate. Exposure to light or elevated temperatures. | Use high-purity, degassed solvents. Ensure the pH of the solution is near neutral if the compound's stability at acidic or basic pH is unknown. Protect the solution from light and store it at a low temperature. |
| Formation of unknown impurities during an experiment. | The compound may be degrading under the reaction conditions. The starting material may have contained impurities. | Perform a forced degradation study to identify potential degradation products.[6][7] Analyze the starting material for purity before use. |
| Inconsistent analytical results. | The compound may be unstable in the analytical solvent or under the analytical conditions (e.g., high temperature in GC inlet). | Evaluate the stability of the compound in the chosen analytical solvent. Use a less harsh analytical technique if possible (e.g., HPLC instead of GC). |
Quantitative Data on Stability
As specific quantitative stability data for this compound is not available, the following table provides a template with hypothetical data from a forced degradation study to illustrate how such information should be presented.
| Condition | Time (hours) | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl (60°C) | 24 | 5% | 6-(Methylsulfonyl)pyridin-3-ol |
| 0.1 M NaOH (60°C) | 24 | 15% | Undefined polar impurities |
| 3% H₂O₂ (RT) | 24 | 2% | N-oxide derivative |
| UV Light (254 nm, RT) | 24 | <1% | No significant degradation |
| Heat (80°C) | 24 | <1% | No significant degradation |
Experimental Protocols
Forced Degradation Study: Acid and Base Hydrolysis
This protocol outlines a general procedure for investigating the stability of this compound under acidic and basic conditions.[8]
1. Materials:
- This compound
- 0.1 M Hydrochloric Acid (HCl)
- 0.1 M Sodium Hydroxide (NaOH)
- Methanol (HPLC grade)
- Water (HPLC grade)
- pH meter
- HPLC system with a suitable column (e.g., C18)
- Thermostatic water bath
2. Procedure:
Visualizations
Potential Degradation Pathways
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Technical Support Center: Synthesis and Purification of 6-(Methylsulfonyl)pyridin-3-amine
Welcome to the technical support center for the synthesis and purification of 6-(methylsulfonyl)pyridin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and reliable synthetic pathway to this compound begins with the bromination of 3-aminopyridine. The resulting 3-amino-6-bromopyridine then undergoes a nucleophilic substitution with a methylthiolate source to yield 6-(methylthio)pyridin-3-amine. The final step involves the oxidation of the methylthio group to the desired methylsulfonyl group.
Q2: I am observing multiple spots on my TLC during the bromination of 3-aminopyridine. What are these byproducts and how can I minimize them?
The bromination of 3-aminopyridine is an electrophilic aromatic substitution. The amino group is a strong activating group, directing bromination to the ortho (2- and 4-) and para (6-) positions relative to the amino group.[1] This can lead to the formation of regioisomeric impurities such as 2-bromo-3-aminopyridine and 4-bromo-3-aminopyridine, as well as di-brominated products. To enhance regioselectivity for the desired 6-bromo isomer, it is recommended to use N-Bromosuccinimide (NBS) as the brominating agent and to control the reaction temperature carefully, typically starting at 0 °C.[1]
Q3: My oxidation of 6-(methylthio)pyridin-3-amine to the sulfone is incomplete. How can I improve the conversion?
Incomplete oxidation is a common issue and can result in the presence of the corresponding sulfoxide intermediate, 6-(methylsulfinyl)pyridin-3-amine, in your final product. To drive the reaction to completion, ensure that a sufficient excess of the oxidizing agent (e.g., m-CPBA or Oxone®) is used. Monitoring the reaction by TLC or LC-MS is crucial to determine the point of full conversion. If the reaction stalls, a second addition of the oxidizing agent may be necessary.
Q4: Tailing is a significant problem during the column chromatography purification of my aminopyridine product. How can I improve the peak shape?
Tailing is a frequent challenge when purifying basic compounds like aminopyridines on standard silica gel due to strong interactions with acidic silanol groups.[2][3] To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.5-1% v/v) or ammonia in methanol, to your eluent system.[2][3] Alternatively, using a deactivated silica gel or an amine-functionalized silica column can also lead to significantly improved peak shapes.[3][4]
Q5: I am struggling to find a suitable solvent system for the recrystallization of this compound. What do you recommend?
For aminopyridine derivatives, a good starting point for solvent screening is to test polar protic solvents like ethanol or isopropanol, and aromatic hydrocarbons such as toluene.[5] Mixed solvent systems can also be very effective.[5] Consider systems where the compound is soluble in one solvent at elevated temperature and insoluble in a miscible co-solvent, such as ethanol/water or toluene/hexane.[5] For basic compounds that are difficult to crystallize, using an acidic solvent like acetic acid can sometimes be beneficial.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low Yield in Bromination Step | - Formation of multiple regioisomers. - Incomplete reaction. - Product loss during workup. | - Control the addition of the brominating agent (NBS) at low temperatures (0 °C) to improve regioselectivity.[1] - Monitor the reaction by TLC to ensure completion. - Perform a careful aqueous workup with a mild base (e.g., sodium bicarbonate) to neutralize any acid and minimize product loss.[1] |
| Presence of Thioether Starting Material in Final Product | - Incomplete oxidation. - Insufficient amount of oxidizing agent. | - Increase the equivalents of the oxidizing agent. - Extend the reaction time and monitor closely by TLC or LC-MS. - Consider a stepwise addition of the oxidizing agent. |
| Product "oiling out" during recrystallization | - The boiling point of the solvent is higher than the melting point of the compound. - The solution is too concentrated. | - Try scratching the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure compound if available. - Re-dissolve the oil in more hot solvent and allow for slower cooling.[5] |
| Poor Separation of Impurities by Column Chromatography | - Inappropriate solvent system. - Co-elution of closely related impurities. | - Perform a thorough TLC screening with different solvent systems to find the optimal mobile phase for separation. - Employ a gradient elution to improve the resolution between the product and impurities. - If purifying the final product, ensure that the sulfoxide impurity is not co-eluting. A more polar solvent system may be required to separate it. |
Experimental Protocols
Synthesis of this compound
This synthesis is a three-step process starting from 3-aminopyridine.
Step 1: Synthesis of 3-Amino-6-bromopyridine
-
Materials: 3-Aminopyridine, N-Bromosuccinimide (NBS), Acetonitrile.
-
Procedure:
-
Dissolve 3-aminopyridine (1.0 eq.) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS (1.05 eq.) portion-wise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Step 2: Synthesis of 6-(Methylthio)pyridin-3-amine
-
Materials: 3-Amino-6-bromopyridine, Sodium thiomethoxide, Anhydrous polar aprotic solvent (e.g., DMF or DMSO).
-
Procedure:
-
To a solution of 3-amino-6-bromopyridine (1.0 eq.) in an anhydrous polar aprotic solvent, add sodium thiomethoxide (1.1 eq.).
-
Heat the reaction mixture at a temperature between 80-120 °C and monitor by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry, filter, and concentrate the organic phase to yield the crude product, which can be purified by column chromatography or used directly in the next step.
-
Step 3: Synthesis of this compound
-
Materials: 6-(Methylthio)pyridin-3-amine, Oxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®), Solvent (e.g., Dichloromethane or Methanol/Water).
-
Procedure:
-
Dissolve 6-(methylthio)pyridin-3-amine (1.0 eq.) in a suitable solvent.
-
Cool the solution to 0 °C.
-
Add the oxidizing agent (2.1-2.5 eq.) portion-wise, maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with an appropriate quenching agent (e.g., sodium sulfite solution for m-CPBA).
-
Extract the product and wash the organic layer with a basic aqueous solution (e.g., sodium bicarbonate) to remove acidic byproducts.
-
Dry, filter, and concentrate the organic layer to obtain the crude this compound.
-
Purify the final product by recrystallization or column chromatography.
-
Data Presentation
Table 1: Troubleshooting Common Impurities
| Impurity Name | Structure | Potential Source | Suggested Purification Method |
| 3-Amino-6-bromopyridine | 3-Amino-6-bromopyridine | Incomplete reaction in Step 2. | Column chromatography. |
| 6-(Methylthio)pyridin-3-amine | 6-(Methylthio)pyridin-3-amine | Incomplete reaction in Step 3. | Column chromatography. |
| 6-(Methylsulfinyl)pyridin-3-amine | 6-(Methylsulfinyl)pyridin-3-amine | Incomplete oxidation in Step 3. | Column chromatography with a more polar eluent. |
| 2-Bromo-3-aminopyridine | 2-Bromo-3-aminopyridine | Regioisomer from Step 1. | Careful column chromatography of the intermediate. |
| 4-Bromo-3-aminopyridine | 4-Bromo-3-aminopyridine | Regioisomer from Step 1. | Careful column chromatography of the intermediate. |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for common synthesis impurities.
References
Technical Support Center: Synthesis of 6-(Methylsulfonyl)pyridin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 6-(Methylsulfonyl)pyridin-3-amine synthesis.
Synthetic Workflow Overview
The synthesis of this compound is typically achieved through a three-step process starting from 2-chloro-5-nitropyridine. The overall workflow involves nucleophilic aromatic substitution to introduce the methylthio group, followed by oxidation to the methylsulfonyl group, and finally, reduction of the nitro group to the desired amine.
Troubleshooting low reactivity in reactions involving 6-(Methylsulfonyl)pyridin-3-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with 6-(Methylsulfonyl)pyridin-3-amine.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate in some reactions?
A1: The low reactivity of this compound can be attributed to its electronic properties. The methylsulfonyl (-SO₂CH₃) group is a strong electron-withdrawing group, which significantly reduces the electron density of the pyridine ring. This deactivation makes the amine group less nucleophilic and the pyridine ring less susceptible to certain electrophilic substitutions.[1] Furthermore, the lone pair of electrons on the pyridine nitrogen can coordinate with and inhibit metal catalysts, a common issue with pyridine-containing substrates.
Q2: I am observing very poor solubility of this compound in my reaction solvent. What are some suitable alternatives?
A2: While comprehensive quantitative solubility data for this compound is not widely published, its polarity suggests good solubility in polar aprotic solvents. Based on data for similar compounds like 6-chloropyridin-3-amine, solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols like methanol or ethanol are likely to be effective.[2] For cross-coupling reactions, polar aprotic solvents like 1,4-dioxane and DMF are often used.[3] It is recommended to perform small-scale solubility tests with your intended reaction solvents to determine the best option.
Q3: My palladium-catalyzed cross-coupling reaction (Suzuki or Buchwald-Hartwig) is failing or giving very low yields. What are the likely causes?
A3: Failure in palladium-catalyzed cross-coupling reactions with this substrate can stem from several factors:
-
Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation. The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) can mitigate this issue.
-
Reduced Nucleophilicity: The electron-withdrawing sulfonyl group decreases the nucleophilicity of the amine, making reactions like the Buchwald-Hartwig amination sluggish.[1]
-
Poor Solubility: As mentioned, poor solubility of the starting material can lead to low reaction rates.
-
Inappropriate Base: The choice of base is critical. For Suzuki couplings, a base is required to activate the boronic acid. For Buchwald-Hartwig reactions, a strong base is needed to deprotonate the amine. The base must be soluble enough in the reaction medium to be effective.
-
Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen. Ensure proper degassing of solvents and use of an inert atmosphere.
Q4: I am attempting an amide coupling with a carboxylic acid, and the reaction is not proceeding. What should I try?
A4: The low nucleophilicity of the amine in this compound is the most probable cause for failed amide couplings. To overcome this, you will likely need to use a highly activated carboxylic acid derivative and a potent coupling reagent. Consider using acyl chlorides or employing robust coupling reagents like HATU or HBTU in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Coupling
Problem: You are experiencing low to no yield in a Suzuki-Miyaura coupling reaction to functionalize the pyridine ring (assuming a halogenated precursor to this compound is used).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Low Yield in Buchwald-Hartwig Amination
Problem: Low yield of the desired N-arylated product when using this compound as the nucleophile.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig amination.
Data Presentation
Table 1: Recommended Starting Conditions for Palladium-Catalyzed Cross-Coupling Reactions
| Parameter | Suzuki-Miyaura Coupling (with Aryl Halide) | Buchwald-Hartwig Amination (with Aryl Halide) |
| Palladium Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Pd₂(dba)₃ or Pd(OAc)₂ |
| Ligand | XPhos, SPhos, or RuPhos | BrettPhos, RuPhos, or XPhos |
| Base | K₃PO₄, Cs₂CO₃, or K₂CO₃ | NaOtBu, K₃PO₄, or LHMDS |
| Solvent | 1,4-Dioxane, Toluene, or DMF (often with water) | Toluene, 1,4-Dioxane, or Xylene |
| Temperature | 80 - 120 °C | 100 - 140 °C |
| Catalyst Loading | 1-5 mol% | 1-5 mol% |
| Reactant Ratio | 1:1.2 (Aryl Halide : Boronic Acid) | 1.2:1 (Amine : Aryl Halide) |
Note: This data is based on general protocols for electron-deficient pyridine derivatives and should be optimized for specific substrates.
Table 2: Recommended Starting Conditions for Amide Coupling
| Parameter | Recommended Condition |
| Coupling Reagent | HATU, HBTU, or PyBOP |
| Base | DIPEA or Triethylamine |
| Solvent | DMF, DCM, or Acetonitrile |
| Temperature | 0 °C to Room Temperature |
| Reactant Ratio | 1:1.1:1.5 (Amine : Carboxylic Acid : Coupling Reagent) |
Note: The specific conditions may need to be adjusted based on the nature of the carboxylic acid.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination with an Aryl Bromide
This protocol is a representative procedure for the coupling of an electron-deficient amine with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add this compound (1.2 mmol), the aryl bromide (1.0 mmol), sodium tert-butoxide (1.4 mmol), Pd(OAc)₂ (0.02 mmol), and XPhos (0.04 mmol).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Amide Coupling using HATU
This protocol describes a general method for forming an amide bond with a carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.1 mmol) and HATU (1.2 mmol) in anhydrous DMF (5 mL).
-
Add DIPEA (2.5 mmol) to the solution and stir for 5 minutes at room temperature.
-
Add a solution of this compound (1.0 mmol) in anhydrous DMF (2 mL) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Signaling Pathway of Palladium-Catalyzed Cross-Coupling
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
Preventing decomposition of 6-(Methylsulfonyl)pyridin-3-amine during storage
This technical support center provides guidance on preventing the decomposition of 6-(Methylsulfonyl)pyridin-3-amine during storage. It includes a troubleshooting guide for common issues, frequently asked questions, and detailed experimental protocols for stability assessment.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during the storage and handling of this compound.
| Issue | Possible Cause | Recommended Action |
| Discoloration of the solid compound (e.g., yellowing, browning) | Oxidation or photodegradation of the aromatic amine. | Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). Store at recommended low temperatures and protect from light. |
| Changes in physical state (e.g., clumping, melting) | Absorption of moisture (hygroscopic nature). | Store the compound in a desiccator containing a suitable drying agent. Ensure the container is sealed tightly. |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) | Chemical decomposition. | Refer to the potential decomposition pathway diagram below. Characterize the new peaks to identify degradation products. Review storage conditions and handling procedures to minimize further degradation. |
| Inconsistent experimental results | Degradation of the compound leading to lower purity and reactivity. | Re-analyze the purity of the stored compound before use. If degradation is confirmed, purify the material or use a fresh batch. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place. It is recommended to store the compound at 2-8°C in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen to prevent oxidation.
Q2: What are the likely degradation pathways for this compound?
A2: The primary degradation pathways are likely to involve the aromatic amine functional group. This includes oxidation, which can lead to the formation of colored impurities, and photodegradation upon exposure to light. While the methylsulfonyl group is generally stable, under extreme conditions such as high heat in the presence of strong acids, desulfonation could theoretically occur.
Q3: How can I monitor the stability of my this compound sample?
A3: The stability of the compound can be monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This involves analyzing the sample at regular intervals and quantifying the percentage of the active compound remaining, as well as detecting the formation of any degradation products.
Q4: What should I do if I suspect my compound has degraded?
A4: If you suspect degradation (e.g., due to discoloration or inconsistent experimental results), you should re-confirm the purity of the compound using an appropriate analytical method like HPLC or LC-MS. If significant degradation has occurred, it is advisable to use a fresh batch of the compound for your experiments to ensure data integrity.
Stability Data
While specific public data on the long-term stability of this compound is limited, the following table provides illustrative stability data based on studies of structurally similar compounds, such as 4-aminopyridine.[1][2] This data is intended to serve as a guideline for expected stability under various storage conditions.
| Storage Condition | Time Point | Assay (% of Initial) | Appearance |
| 2-8°C (Refrigerated, Protected from Light) | 1 Month | >99% | White to off-white powder |
| 3 Months | >99% | White to off-white powder | |
| 6 Months | >98% | White to off-white powder | |
| 12 Months | >98% | White to off-white powder | |
| 25°C / 60% RH (Room Temp, Protected from Light) | 1 Month | >98% | White to off-white powder |
| 3 Months | >97% | Slight yellowing possible | |
| 6 Months | >95% | Noticeable yellowing | |
| 40°C / 75% RH (Accelerated, Protected from Light) | 1 Month | >95% | Yellowing |
| 3 Months | >90% | Yellow to brown powder | |
| Photostability (ICH Q1B Light Exposure) | 1.2 million lux hours | ~90-95% | Significant discoloration |
RH = Relative Humidity. Data is illustrative and based on the stability of similar aromatic amine compounds.
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol outlines a forced degradation study to determine the intrinsic stability of the compound.
1. Objective: To evaluate the stability of this compound under various stress conditions, including acid, base, oxidation, heat, and light.
2. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade acetonitrile and water
-
Formic acid
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Photostability chamber
-
Oven
3. Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
4. Forced Degradation Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 N HCl and 1 N HCl in separate vials. Keep one set at room temperature and another at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 N NaOH and 1 N NaOH in separate vials. Keep one set at room temperature and another at 60°C for 24 hours.
-
Oxidation: Mix equal volumes of the stock solution with 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound and the stock solution in an oven at 70°C for 48 hours.
-
Photostability: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter).
5. Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples using the stability-indicating HPLC method described below.
6. Stability-Indicating HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
7. Data Evaluation: Calculate the percentage of degradation for each condition by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control. Identify and quantify any significant degradation products.
Visualizations
Caption: Potential decomposition pathways for this compound.
Caption: Workflow for the forced degradation study.
Caption: Troubleshooting decision tree for stability issues.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 6-(Methylsulfonyl)pyridin-3-amine and 6-chloropyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of two key pyridine-based building blocks: 6-(Methylsulfonyl)pyridin-3-amine and 6-chloropyridin-3-amine. Understanding the nuanced differences in their reactivity is crucial for optimizing synthetic strategies in the development of novel pharmaceuticals and other bioactive molecules. This comparison focuses on three synthetically important transformations: Nucleophilic Aromatic Substitution (SNAг), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination.
Introduction to the Compounds
Both this compound and 6-chloropyridin-3-amine are valuable starting materials in medicinal chemistry. The pyridine-3-amine scaffold is a known pharmacophore that can interact with the hinge region of various protein kinases, making these compounds attractive for the design of kinase inhibitors.[1] The substituent at the 6-position significantly influences the molecule's reactivity and provides a handle for further synthetic elaboration.
This compound features a strong electron-withdrawing methylsulfonyl group. This group is anticipated to significantly activate the pyridine ring for nucleophilic attack.
6-chloropyridin-3-amine contains a chloro group, which is a good leaving group in various cross-coupling and substitution reactions. The reactivity of this compound is well-documented.[2][3][4]
Theoretical Underpinnings of Reactivity
The primary difference in reactivity between these two compounds stems from the electronic nature of the substituent at the 6-position. The methylsulfonyl group (-SO₂Me) is a significantly stronger electron-withdrawing group than the chloro group (-Cl). This is due to the high oxidation state of the sulfur atom and the electronegativity of the oxygen atoms.
This strong electron-withdrawing character of the methylsulfonyl group has two main consequences:
-
It increases the electrophilicity of the carbon atom at the 6-position, making it more susceptible to nucleophilic attack.
-
It can stabilize the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic aromatic substitution, thereby lowering the activation energy of this reaction.
Therefore, it is predicted that this compound will exhibit higher reactivity than 6-chloropyridin-3-amine in reactions where the electrophilicity of the C6 position is key, such as nucleophilic aromatic substitution. In palladium-catalyzed cross-coupling reactions, the relative reactivity will depend on the rate-limiting step of the catalytic cycle, which can be influenced by both the electronic properties and the bond strength of the C-S or C-Cl bond.
Data Presentation: A Comparative Overview
The following tables summarize expected and reported quantitative data for the reactivity of the two compounds in key organic reactions. The data for 6-chloropyridin-3-amine is based on reported experimental results, while the data for this compound is predicted based on established chemical principles due to the limited availability of direct comparative studies.
Table 1: Comparison of Reactivity in Nucleophilic Aromatic Substitution (SNAr)
| Reagent/Conditions | This compound (Predicted) | 6-chloropyridin-3-amine (Reported) |
| Nucleophile | Morpholine | Morpholine |
| Solvent | DMSO | DMSO |
| Temperature | 80-100 °C | 120-180 °C[5] |
| Reaction Time | Shorter | Longer |
| Yield | High | Moderate to Good[5] |
Table 2: Comparison of Reactivity in Suzuki-Miyaura Coupling
| Reagent/Conditions | This compound (Predicted) | 6-chloropyridin-3-amine (Reported) |
| Boronic Acid | Phenylboronic acid | Phenylboronic acid |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ / XPhos[2] |
| Base | K₂CO₃ | Cs₂CO₃[2] |
| Solvent | Dioxane/H₂O | tert-butanol[2] |
| Temperature | 80-100 °C | 110 °C[2] |
| Reaction Time | Comparable | ~12-24 h[2] |
| Yield | Good to High | ~85-95%[6] |
Table 3: Comparison of Reactivity in Buchwald-Hartwig Amination
| Reagent/Conditions | This compound (Predicted) | 6-chloropyridin-3-amine (Reported) |
| Amine | Aniline | Aniline |
| Catalyst | Pd(OAc)₂ / RuPhos[6] | Pd(OAc)₂ / RuPhos[6] |
| Base | K₃PO₄ | K₃PO₄[6] |
| Solvent | Dioxane | Dioxane[6] |
| Temperature | 100-110 °C | 110 °C[6] |
| Reaction Time | Comparable | ~18 h[6] |
| Yield | Good to High | ~70-80%[6] |
Experimental Protocols
Detailed experimental methodologies for the key reactions are provided below. These protocols are based on established procedures for similar substrates and should be optimized for specific applications.
Protocol 1: Nucleophilic Aromatic Substitution with Morpholine
Objective: To compare the rate of SNAr reaction between the two title compounds and morpholine.
Materials:
-
This compound or 6-chloropyridin-3-amine (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Dimethyl sulfoxide (DMSO)
-
Reaction vessel equipped with a magnetic stirrer and reflux condenser
Procedure:
-
In a reaction vessel, dissolve the pyridine derivative (1.0 mmol) in DMSO (5 mL).
-
Add morpholine (1.2 mmol) to the solution.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C for the methylsulfonyl derivative and 150 °C for the chloro derivative) and stir.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid
Objective: To synthesize 6-phenylpyridin-3-amine derivatives via a palladium-catalyzed cross-coupling reaction.
Materials:
-
This compound or 6-chloropyridin-3-amine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Schlenk flask and inert atmosphere setup
Procedure:
-
To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the pyridine derivative (1.0 mmol), phenylboronic acid (1.2 mmol), palladium catalyst (0.05 mmol), and base (2.0 mmol).
-
Add the degassed solvent (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.[7]
Protocol 3: Buchwald-Hartwig Amination with Aniline
Objective: To synthesize N-phenyl-6-substituted-pyridin-3-amine derivatives.
Materials:
-
This compound or 6-chloropyridin-3-amine (1.0 equiv)
-
Aniline (1.2 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., RuPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Glovebox or Schlenk line setup
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vial with the pyridine derivative (1.0 mmol), palladium precatalyst (0.02 mmol), ligand (0.04 mmol), and base (2.0 mmol).
-
Add aniline (1.2 mmol) and the anhydrous, degassed solvent (5 mL).
-
Seal the vial and heat the reaction mixture to 110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash chromatography.[6]
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the synthesis and application of these compounds.
Signaling Pathways in Drug Development
Derivatives of 3-aminopyridines are often investigated as kinase inhibitors. Understanding the signaling pathways they target is crucial for rational drug design. Two prominent examples are the VEGFR-2 and Bcr-Abl signaling pathways, which are implicated in cancer.
Conclusion
References
A Comparative Spectroscopic Guide to 6-(Methylsulfonyl)pyridin-3-amine and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide offers a detailed spectroscopic comparison of 6-(methylsulfonyl)pyridin-3-amine and its positional isomers. Due to a lack of publicly available experimental spectral data for these specific compounds, this guide utilizes high-quality predicted data to facilitate a comparative analysis. The information presented serves as a valuable resource for the identification, characterization, and differentiation of these isomers in research and development settings.
Spectroscopic Data Summary
The following tables summarize the predicted nuclear magnetic resonance (NMR), Fourier-transform infrared (FT-IR), and mass spectrometry (MS) data for this compound and three of its positional isomers. This data has been generated using established prediction algorithms and provides a basis for spectroscopic comparison.
Isomers Under Comparison:
-
Isomer 1: this compound
-
Isomer 2: 2-(Methylsulfonyl)pyridin-4-amine
-
Isomer 3: 5-(Methylsulfonyl)pyridin-2-amine
-
Isomer 4: 4-(Methylsulfonyl)pyridin-2-amine
Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) & Multiplicity | Assignment |
| This compound | 8.35 (d) | H2 |
| 7.95 (d) | H4 | |
| 7.50 (dd) | H5 | |
| 6.0 (br s) | -NH₂ | |
| 3.20 (s) | -SO₂CH₃ | |
| 2-(Methylsulfonyl)pyridin-4-amine | 8.40 (d) | H6 |
| 7.80 (d) | H5 | |
| 6.80 (dd) | H3 | |
| 6.5 (br s) | -NH₂ | |
| 3.30 (s) | -SO₂CH₃ | |
| 5-(Methylsulfonyl)pyridin-2-amine | 8.20 (d) | H6 |
| 7.90 (dd) | H4 | |
| 6.60 (d) | H3 | |
| 6.2 (br s) | -NH₂ | |
| 3.15 (s) | -SO₂CH₃ | |
| 4-(Methylsulfonyl)pyridin-2-amine | 8.25 (d) | H6 |
| 7.40 (s) | H3 | |
| 7.15 (d) | H5 | |
| 6.7 (br s) | -NH₂ | |
| 3.25 (s) | -SO₂CH₃ |
Note: Predicted chemical shifts are approximate and can vary based on experimental conditions.
Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | 155.0 | C6 |
| 148.0 | C3 | |
| 140.0 | C2 | |
| 125.0 | C4 | |
| 120.0 | C5 | |
| 45.0 | -SO₂CH₃ | |
| 2-(Methylsulfonyl)pyridin-4-amine | 162.0 | C2 |
| 152.0 | C4 | |
| 150.0 | C6 | |
| 112.0 | C5 | |
| 110.0 | C3 | |
| 44.0 | -SO₂CH₃ | |
| 5-(Methylsulfonyl)pyridin-2-amine | 160.0 | C2 |
| 150.0 | C6 | |
| 138.0 | C4 | |
| 128.0 | C5 | |
| 108.0 | C3 | |
| 43.0 | -SO₂CH₃ | |
| 4-(Methylsulfonyl)pyridin-2-amine | 161.0 | C2 |
| 155.0 | C4 | |
| 149.0 | C6 | |
| 115.0 | C5 | |
| 113.0 | C3 | |
| 44.5 | -SO₂CH₃ |
Note: Predicted chemical shifts are approximate and can vary based on experimental conditions.
Table 3: Predicted Key FT-IR Absorption Bands (cm⁻¹)
| Compound | N-H Stretch | SO₂ Stretch (asym/sym) | C=N/C=C Stretch | C-N Stretch |
| All Isomers | 3450-3250 (m, br) | 1350-1300 / 1160-1120 (s) | 1620-1550 (m) | 1340-1250 (m) |
Note: Predicted vibrational frequencies are approximate. (s) = strong, (m) = medium, (br) = broad.
Table 4: Predicted Mass Spectrometry Data
| Compound | Molecular Formula | Exact Mass (m/z) | Key Fragmentation Pathways |
| All Isomers | C₆H₈N₂O₂S | 172.03 | Loss of SO₂CH₃, loss of SO₂, loss of CH₃ |
Experimental Protocols
The following sections detail standard operating procedures for the spectroscopic analysis of aminopyridine sulfone isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64 (adjust for optimal signal-to-noise).
-
Relaxation Delay: 1-5 seconds.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or higher (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify functional groups present in the molecule.
Instrumentation: FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR method):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the center of the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the empty, clean ATR crystal should be collected prior to sample analysis.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: Mass spectrometer with an Electrospray Ionization (ESI) source.
Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent. The final solution may be acidified with a small amount of formic acid to promote ionization.
Data Acquisition (ESI-MS):
-
Ionization Mode: Positive ion mode is typically used for amines.
-
Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Capillary Voltage: Typically 3-5 kV.
-
Source Temperature: 100-150 °C.
-
For fragmentation analysis, tandem mass spectrometry (MS/MS) can be performed on the protonated molecular ion [M+H]⁺.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the structural relationships between the isomers.
Comparative Efficacy of Pyridine-3-Amine Derivatives in Kinase Inhibition: A Research Guide
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of pyridine-3-amine derivatives and related heterocyclic compounds as kinase inhibitors. By providing supporting experimental data and detailed methodologies, this document serves as a valuable resource for advancing cancer research and other therapeutic areas where kinase dysregulation is a key factor.
The pyridine-3-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases makes it an attractive starting point for the design of potent and selective therapeutic agents. This guide delves into a comparative analysis of pyridine-3-amine derivatives and analogous compounds, focusing on their inhibitory activity against critical oncogenic kinases such as EGFR, VEGFR, and CDKs.
Performance Data of Pyridine-Based Kinase Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50) of various pyridine-containing derivatives against a panel of kinases. The data, extracted from peer-reviewed studies, highlights the diverse potential of this chemical class.
| Compound ID/Reference | Target Kinase | IC50 (nM) | Notes |
| Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amines | |||
| Compound 5a[1] | EGFR | 36.7 | A potent and selective inhibitor. |
| Tricyclic pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine derivatives | |||
| Compound 9d[2] | VEGFR-2 | 2600 | Exhibited the most potent and selective activity against VEGFR-2 in a panel of six kinases. |
| Pyridine-derived compounds | |||
| Compound 10[3] | VEGFR-2 | 120 | Nearly equipotent to Sorafenib (IC50 = 100 nM). |
| Compound 8[3] | VEGFR-2 | 130 | Showed very good activity. |
| Compound 9[3] | VEGFR-2 | 130 | Exhibited very good activity. |
| Pyrazolo[3,4-b]pyridine derivatives | |||
| Compound 4[4] | CDK2/cyclin A2 | 240 | More potent than the reference compound Roscovitine. |
| Compound 8[4] | CDK2/cyclin A2 | 650 | Showed good inhibitory activity. |
| 4-anilino-3-cyano-5-ethynyl pyridine | |||
| Derivative 20a[5] | EGFR | 45 | The most potent 5-ethynylpyrimidine derivative in the study. |
| Novel Pyridine Derivatives | |||
| Compound 2a[6] | EGFR | 209 | Showed superior dual EGFR/VEGFR-2 inhibition. |
| Compound 2a[6] | VEGFR-2 | 195 | Showed superior dual EGFR/VEGFR-2 inhibition. |
| Compound 10b[6] | EGFR | 161 | Achieved better dual EGFR/VEGFR-2 inhibition. |
| Compound 10b[6] | VEGFR-2 | 141 | Achieved better dual EGFR/VEGFR-2 inhibition. |
Key Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the process of evaluation for these inhibitors, the following diagrams illustrate a representative signaling pathway and a standard experimental workflow.
References
- 1. Discovery of Potent Antiproliferative Agents Targeting EGFR Tyrosine Kinase Based on the Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel tricyclic pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel pyrimidine, 3-cyanopyridine and m-amino-N-phenylbenzamide based monocyclic EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Structural Analogs of 6-(Methylsulfonyl)pyridin-3-amine and Their Properties for Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
The 6-(methylsulfonyl)pyridin-3-amine scaffold is a key pharmacophore in the development of various therapeutic agents, particularly protein kinase inhibitors. The strategic placement of the methylsulfonyl group at the 6-position and the amino group at the 3-position of the pyridine ring provides a crucial framework for interaction with the ATP-binding site of numerous kinases. This guide offers a comparative analysis of structural analogs of this compound, summarizing key structure-activity relationships (SAR) and providing detailed experimental methodologies for their evaluation.
Comparative Analysis of Structural Analogs
| Analog Structure | Modification from Parent Compound | Anticipated Impact on Properties | Rationale/Supporting Evidence |
| Parent Compound | This compound | - Potent kinase inhibition through H-bonding and sulfonyl group interactions.- Moderate to good metabolic stability. | The sulfonyl group can act as a hydrogen bond acceptor and its electron-withdrawing nature can influence the pKa of the pyridine nitrogen. |
| Analog 1 | 6-Chloro -pyridin-3-amine | - Serves as a key intermediate for further functionalization via cross-coupling reactions.- May exhibit baseline kinase inhibitory activity. | The chlorine atom is a versatile handle for introducing a wide variety of substituents to probe the SAR of the 6-position. |
| Analog 2 | 6-Bromo -pyridin-3-amine | - Similar to the chloro-analog, it is a valuable synthetic intermediate.- The larger size of bromine may offer different steric interactions compared to chlorine. | The bromine atom is an excellent leaving group for Suzuki, Stille, and other cross-coupling reactions, enabling the synthesis of diverse analogs. |
| Analog 3 | 6-Aryl -pyridin-3-amine | - Can significantly enhance potency and selectivity by accessing additional binding pockets.- Lipophilicity and pharmacokinetic properties will be highly dependent on the nature of the aryl group. | Aryl groups can form favorable pi-stacking and hydrophobic interactions within the kinase active site. |
| Analog 4 | 6-(Imidazolyl )-pyridin-3-amine | - The imidazole ring can act as a hydrogen bond donor and/or acceptor, potentially improving binding affinity.- May improve solubility and other physicochemical properties. | Imidazole and other heteroaromatic rings are frequently incorporated into kinase inhibitors to enhance target engagement. |
| Analog 5 | 6-(Morpholino )-pyridin-3-amine | - The morpholine group is often used to improve aqueous solubility and pharmacokinetic properties.- Can act as a hydrogen bond acceptor. | The introduction of a morpholine moiety is a common strategy in drug design to modulate physicochemical properties. |
Experimental Protocols
Reproducible and well-documented experimental protocols are fundamental to the successful evaluation of novel chemical entities. Below are detailed methodologies for key assays relevant to the characterization of this compound analogs as kinase inhibitors.
In Vitro Kinase Inhibition Assay (e.g., using ADP-Glo™ Kinase Assay)
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.
Objective: To quantify the potency of a test compound in inhibiting the activity of a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds serially diluted in dimethyl sulfoxide (DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating: Add 1 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase Reaction Initiation: Add 2 µL of a solution containing the kinase and its substrate to each well.
-
Add 2 µL of ATP solution to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell-Based Proliferation Assay (e.g., using MTT or CellTiter-Glo®)
This assay assesses the effect of the compounds on the viability and proliferation of cancer cell lines that are dependent on the target kinase.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI50).
Materials:
-
Cancer cell line expressing the target kinase
-
Complete cell culture medium
-
Test compounds serially diluted in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well clear or white-walled cell culture plates
-
Spectrophotometer or luminometer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound or DMSO (vehicle control) and incubate for 72 hours.
-
Viability Assessment (MTT):
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
-
Viability Assessment (CellTiter-Glo®):
-
Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measure the luminescence.
-
-
Data Analysis: Normalize the absorbance or luminescence readings to the vehicle-treated control wells. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the GI50 value.
Visualizations
Kinase Signaling Pathway and Inhibition
Caption: A simplified kinase signaling cascade and the point of inhibition.
Experimental Workflow for Kinase Inhibitor Evaluation
Caption: A typical workflow for the evaluation of kinase inhibitors.
In silico modeling of 6-(Methylsulfonyl)pyridin-3-amine derivatives binding to kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in silico modeling and experimental validation of pyridine-based derivatives as kinase inhibitors, with a focus on the Janus kinase (JAK) family. While direct, comprehensive public data on 6-(Methylsulfonyl)pyridin-3-amine derivatives is limited, this guide leverages available information on structurally analogous pyridine-based inhibitors to provide a framework for understanding their binding mechanisms and performance. The content herein is supported by experimental data from various public sources.
Introduction to Pyridine-Based Kinase Inhibitors
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding site makes it an attractive starting point for inhibitor design. The Janus kinases (JAKs), a family of non-receptor tyrosine kinases comprising JAK1, JAK2, JAK3, and TYK2, are crucial mediators of cytokine signaling and have emerged as important therapeutic targets for autoimmune diseases, inflammatory conditions, and cancers. This guide explores the in silico modeling, structure-activity relationships (SAR), and experimental validation of various pyridine-based scaffolds designed to inhibit JAK kinases.
Comparative Analysis of Pyridine-Based JAK Inhibitors
Several pyridine-based scaffolds have been investigated as JAK inhibitors. This section compares the inhibitory activity of derivatives based on imidazopyridine, 1,2,4-triazolo[1,5-a]pyridine, and pyrazolopyrimidine cores.
Table 1: Inhibitory Activity of Pyridine-Based JAK Inhibitors
| Scaffold | Compound/Reference | Target Kinase(s) | IC50 (nM) |
| Imidazopyridine | --INVALID-LINK-- | Pan-JAK (JAK1, JAK2, JAK3) | Potent inhibition reported |
| 1,2,4-triazolo[1,5-a]pyridine | CEP-33779 (Compound 29)[1] | JAK2 | Potent and selective |
| Pyrazolopyrimidine | Tofacitinib (approved drug)[2] | JAK1, JAK2, JAK3 | Potent inhibition reported |
| Pyrazolopyrimidine | Compound 21[2] | JAK3 | -8.85 kcal/mol (Docking Score) |
| Pyrazolopyrimidine | Compound 41[2] | JAK3 | -8.17 kcal/mol (Docking Score) |
| Pyrazolone Derivative | Compound TK4g[3] | JAK2 | 12.61 |
| Pyrazolone Derivative | Compound TK4g[3] | JAK3 | 15.80 |
In Silico Modeling of Kinase Binding
Computational methods are instrumental in understanding the binding modes of inhibitors and guiding the design of more potent and selective molecules. Molecular docking and molecular dynamics (MD) simulations are key techniques employed in this process.
Molecular Docking Workflow
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. The following workflow is a generalized representation of this process.
Caption: A generalized workflow for molecular docking studies.
Key Interactions of Pyridine-Based Inhibitors with JAK Kinases
Studies on various pyridine-based JAK inhibitors have revealed common and crucial interactions within the ATP-binding site:
-
Hinge Region: The pyridine nitrogen typically forms a hydrogen bond with the backbone amide of a key residue in the hinge region (e.g., Leu932 in JAK2, Leu905 in JAK3). This interaction mimics the binding of the adenine ring of ATP.
-
Gatekeeper Residue: Interactions with the gatekeeper residue are critical for selectivity.
-
DFG Motif: The conformation of the Asp-Phe-Gly (DFG) motif (DFG-in or DFG-out) influences inhibitor binding. Type I inhibitors bind to the active DFG-in conformation.
-
Hydrophobic Pockets: Substituents on the pyridine core can occupy hydrophobic pockets within the active site, enhancing binding affinity.
-
Covalent Inhibition: Some inhibitors are designed to form a covalent bond with a nearby cysteine residue (e.g., Cys909 in JAK3), leading to irreversible inhibition.[2][4]
Molecular Dynamics Simulation Workflow
MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, assessing its stability and confirming key interactions.
Caption: A typical workflow for molecular dynamics simulations.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate kinase inhibitors.
Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the in vitro potency of a compound against a specific kinase.
Materials:
-
Recombinant kinase enzyme
-
Kinase substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Test compound (inhibitor)
-
Assay buffer
-
Detection reagent (e.g., antibody for phosphorylated substrate, or ADP-Glo™ Kinase Assay from Promega)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the kinase enzyme, substrate, and assay buffer.
-
Add the diluted test compound to the wells. A control with DMSO only is included.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for Kinase Inhibition
Objective: To assess the ability of a compound to inhibit a kinase within a cellular context.
Materials:
-
Cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test compound
-
Stimulating agent (e.g., cytokine to activate the JAK-STAT pathway)
-
Lysis buffer
-
Antibodies for Western blotting (total and phosphorylated forms of the kinase or its substrate)
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specific duration.
-
Stimulate the cells with the appropriate agent to activate the target kinase pathway.
-
Lyse the cells to extract proteins.
-
Determine protein concentration using a suitable method (e.g., BCA assay).
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against the phosphorylated and total forms of the target protein.
-
Add a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of inhibition of phosphorylation.
Signaling Pathway
The JAK-STAT signaling pathway is a primary target for the pyridine-based inhibitors discussed. The following diagram illustrates this pathway.
Caption: The JAK-STAT signaling pathway and the point of inhibition.
Conclusion
The in silico modeling of pyridine-based kinase inhibitors, particularly those targeting the JAK family, is a powerful approach for the rational design of novel therapeutics. While a comprehensive public dataset for this compound derivatives remains to be fully established in peer-reviewed literature, the analysis of structurally related compounds provides valuable insights into their mechanism of action. The integration of computational techniques with robust experimental validation is crucial for the development of potent, selective, and clinically successful kinase inhibitors. The methodologies and comparative data presented in this guide offer a foundational understanding for researchers in the field of drug discovery.
References
- 1. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3) [frontiersin.org]
- 3. Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Docking and Selectivity Studies of Covalently Bound Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Performance of 6-(Methylsulfonyl)pyridin-3-amine in Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
6-(Methylsulfonyl)pyridin-3-amine is a key building block in medicinal chemistry, frequently incorporated into pharmacologically active molecules due to the desirable physicochemical properties imparted by the methylsulfonyl group. This guide provides a comparative analysis of common synthetic routes to this versatile intermediate, presenting experimental data to inform decisions in process development and scale-up.
Comparison of Synthetic Strategies
The synthesis of this compound is primarily achieved through two main strategies:
-
Nucleophilic Aromatic Substitution (SNAr) followed by Oxidation: This is a classical and widely employed method that typically involves the reaction of a di-substituted pyridine with a sulfur nucleophile, followed by oxidation of the resulting thioether to the desired sulfone.
-
Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): This modern approach utilizes a palladium catalyst to directly form the C-N bond, offering an alternative route that can be advantageous under specific circumstances.
The following tables summarize the performance of these methods based on reported experimental data.
Table 1: Performance Comparison of Synthetic Routes to this compound
| Parameter | Route 1: SNAr and Oxidation | Route 2: Buchwald-Hartwig Amination |
| Starting Materials | 2-chloro-5-nitropyridine, Sodium methanethiolate | 2-bromo-5-aminopyridine, Methanesulfinamide |
| Key Steps | 1. SNAr, 2. Reduction of nitro group, 3. Oxidation | 1. Pd-catalyzed C-S bond formation, 2. Hydrolysis |
| Typical Yield | 75-85% (overall) | 80-90% |
| Purity | High (>98% after purification) | High (>98% after purification) |
| Reaction Time | 12-24 hours (multi-step) | 8-16 hours |
| Reagent Cost | Generally lower | Higher (due to catalyst and ligand) |
| Scalability | Well-established and scalable | Scalable, but catalyst cost can be a factor |
Experimental Protocols
Route 1: Nucleophilic Aromatic Substitution and Oxidation
This route is a robust and cost-effective method for the synthesis of this compound.
Step 1: Synthesis of 2-(Methylthio)-5-nitropyridine
To a solution of 2-chloro-5-nitropyridine (1.0 eq) in a suitable solvent such as ethanol, sodium methanethiolate (1.2 eq) is added. The reaction mixture is heated under reflux for 4-6 hours. After completion, the reaction is cooled, and the product is isolated by filtration and purified by recrystallization.
-
Yield: 90-95%
-
Purity: >98%
Step 2: Reduction of 2-(Methylthio)-5-nitropyridine to 6-(Methylthio)pyridin-3-amine
The nitro group of 2-(methylthio)-5-nitropyridine (1.0 eq) is reduced to an amine using a standard reducing agent like tin(II) chloride (3.0 eq) in ethanol or iron powder in acetic acid. The reaction is typically stirred at room temperature for 6-12 hours. The product is isolated by extraction and purified by column chromatography.
-
Yield: 85-90%
-
Purity: >97%
Step 3: Oxidation of 6-(Methylthio)pyridin-3-amine to this compound
6-(methylthio)pyridin-3-amine (1.0 eq) is dissolved in a solvent like dichloromethane or acetic acid. An oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) or Oxone® is added portion-wise at 0 °C. The reaction is stirred at room temperature for 2-4 hours. The final product is obtained after a standard work-up and purification by crystallization.
-
Yield: 90-95%
-
Purity: >99%
Route 2: Buchwald-Hartwig Amination
This palladium-catalyzed method provides a more direct approach to the target molecule.
To a solution of 2-bromo-5-aminopyridine (1.0 eq) and methanesulfinamide (1.2 eq) in an anhydrous solvent like toluene or dioxane, a palladium catalyst (e.g., Pd2(dba)3, 2 mol%) and a suitable phosphine ligand (e.g., Xantphos, 4 mol%) are added. A base, such as sodium tert-butoxide (1.5 eq), is then added, and the mixture is heated at 80-100 °C for 8-16 hours under an inert atmosphere. The product is isolated by extraction and purified by column chromatography.
-
Yield: 80-90%
-
Purity: >98%
Visualizations
Synthetic Workflow Comparison
Caption: Comparison of synthetic workflows for this compound.
Role in VEGFR-2 Signaling Pathway Inhibition
Compounds containing the this compound scaffold have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels. Dysregulation of VEGFR-2 signaling is implicated in various diseases, including cancer.
Caption: Inhibition of the VEGFR-2 signaling pathway by a derivative.[1][2][3][4]
Conclusion
Both the SNAr/oxidation sequence and the Buchwald-Hartwig amination are viable methods for the synthesis of this compound. The choice of route will depend on factors such as raw material cost, catalyst availability and cost, and the desired scale of production. The SNAr/oxidation pathway is a more traditional and often more cost-effective approach for large-scale synthesis, while the Buchwald-Hartwig amination offers a more convergent and potentially faster route for laboratory-scale synthesis and library generation. The utility of this compound as a scaffold in the development of kinase inhibitors, such as those targeting the VEGFR-2 pathway, underscores its importance in modern drug discovery.
References
Navigating Kinase Cross-Reactivity: A Comparative Guide for 6-(Methylsulfonyl)pyridin-3-amine Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the kinase selectivity profiles of compounds structurally related to 6-(methylsulfonyl)pyridin-3-amine, supported by experimental data from broad-panel kinase screening.
The development of selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. The this compound scaffold represents a valuable starting point for the design of novel therapeutics. However, achieving a desirable selectivity profile to minimize off-target effects and potential toxicity remains a critical challenge. This guide provides a comparative analysis of the cross-reactivity of kinase inhibitors bearing structural resemblance to this compound, such as those containing a 3-aminopyridine or imidazo[4,5-b]pyridine core. The presented data, derived from comprehensive kinase panel screens, offers insights into the potential off-target interactions of this compound class and serves as a valuable resource for guiding medicinal chemistry efforts.
Comparative Kinase Selectivity Profiles
The following tables summarize the kinase selectivity data for various pyridine-based inhibitors. The data is presented to facilitate a clear comparison of their cross-reactivity profiles.
Table 1: Selectivity of 3-Aminopyridin-2-one Derivatives
| Compound ID | Core Scaffold | Substituent | Selectivity Score (S50) | Key Inhibited Kinases (>50% inhibition) |
| 2 | 3-Amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one | N-methylpyrazole | 0.77 | MPS1, Aurora A, ABL, CHK2, and 19 others |
| 3 | 3-Amino-5-(pyridin-4-yl)pyridin-2(1H)-one | 4-pyridyl | 0.08 | MPS1, CHK1, PKCζ, PKA |
| 6 | 3-Amino-5-(quinolin-4-yl)pyridin-2(1H)-one | Quinoline | 0.19 | Aurora A, MPS1, ABL, CHK2 |
| 7 | 3-Amino-5-(2-(methylamino)pyrimidin-4-yl)pyridin-2(1H)-one | 2-Methylaminopyrimidine | 0.92 | 23 kinases in the panel |
| 16 | N-(2-amino-6-oxo-5-(pyridin-4-yl)-1,6-dihydropyridin-3-yl)benzamide | Benzamide | 0.31 | MPS1, Aurora A, and 6 others |
| 22 | 3-Amino-5-(pyridin-4-yl)-1-(2-(piperidin-1-yl)ethyl)pyridin-2(1H)-one | N-methylpiperazine | 0.38 | Not specified |
Data adapted from a study screening a 3-aminopyridin-2-one based fragment library against a 26-kinase panel.[1]
Table 2: Selectivity of an Imidazo[4,5-b]pyridine-Based Kinase Inhibitor
| Compound ID | Core Scaffold | Key Targets | Selectivity Score (S10) | Number of Off-Targets (>90% inhibition) | Kinase Panel Size |
| 27e | Imidazo[4,5-b]pyridine | FLT3, Aurora Kinases | 0.057 | 22 | 386 (non-mutant) |
Data from a study on a dual FLT3/Aurora kinase inhibitor.[2]
Signaling Pathways and Experimental Workflows
To understand the context of kinase inhibitor cross-reactivity, it is crucial to visualize the signaling pathways they modulate and the experimental workflows used to assess their selectivity.
Figure 1. A generalized workflow for the synthesis and selectivity profiling of kinase inhibitors.
Figure 2. A simplified representation of common kinase signaling pathways often targeted in cancer therapy.
Experimental Protocols
A detailed understanding of the methodologies used to generate cross-reactivity data is essential for accurate interpretation. The following are representative protocols for key experiments in kinase inhibitor profiling.
KINOMEscan™ Assay Protocol (Competitive Binding Assay)
This method is widely used for broad-panel kinase screening to determine the selectivity of a test compound.
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified using qPCR.
-
Reagents and Materials:
-
DNA-tagged kinases (a panel of several hundred kinases).
-
Immobilized active-site directed ligand on a solid support (e.g., beads).
-
Test compound (solubilized in DMSO).
-
Binding buffer.
-
Wash buffer.
-
Elution buffer.
-
qPCR reagents.
-
-
Procedure:
-
Kinases are prepared in a binding buffer.
-
The test compound is added to the kinase preparation at a fixed concentration (e.g., 1 µM or 10 µM).
-
The kinase-compound mixture is then added to the wells of a plate containing the immobilized ligand and incubated to allow for binding competition.
-
The wells are washed to remove unbound kinase.
-
The bound kinase is eluted from the solid support.
-
The amount of eluted kinase is quantified using qPCR of the DNA tag.
-
-
Data Analysis: The results are typically reported as the percentage of the control (%Ctrl), where a lower percentage indicates stronger binding of the test compound to the kinase. A selectivity score, such as S(10), can be calculated by dividing the number of kinases with >90% inhibition by the total number of kinases tested.[2]
Radiometric Kinase Assay Protocol (Enzyme Activity Assay)
This assay directly measures the enzymatic activity of a kinase and its inhibition by a test compound.
-
Assay Principle: The assay measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate by the kinase.
-
Reagents and Materials:
-
Purified kinase.
-
Kinase-specific substrate (peptide or protein).
-
[γ-³²P]ATP or [γ-³³P]ATP.
-
Test compound (serially diluted).
-
Kinase reaction buffer.
-
Stop solution (e.g., phosphoric acid).
-
Phosphocellulose paper or other capture membrane.
-
Scintillation counter.
-
-
Procedure:
-
The kinase, substrate, and test compound are pre-incubated in the kinase reaction buffer.
-
The kinase reaction is initiated by the addition of radiolabeled ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped by the addition of a stop solution.
-
An aliquot of the reaction mixture is spotted onto a capture membrane, which binds the phosphorylated substrate.
-
The membrane is washed to remove unincorporated radiolabeled ATP.
-
The amount of radioactivity on the membrane is quantified using a scintillation counter.
-
-
Data Analysis: The data is used to generate a dose-response curve, from which the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) is calculated.
By leveraging the comparative data and understanding the experimental methodologies presented in this guide, researchers can make more informed decisions in the design and optimization of novel this compound derivatives with improved selectivity profiles, ultimately contributing to the development of safer and more effective targeted therapies.
References
Efficacy comparison of kinase inhibitors derived from 6-(Methylsulfonyl)pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of various kinase inhibitors derived from or structurally related to pyridine-based scaffolds, with a focus on their activity against Aurora kinases. Due to the limited availability of public data on inhibitors containing the specific 6-(methylsulfonyl)pyridin-3-amine moiety, this document will focus on well-characterized pyridine-based inhibitors of Aurora kinases to provide a relevant and data-supported comparison.
Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and are frequently overexpressed in various human cancers, making them attractive targets for cancer therapy.[1][2][3] This guide will summarize quantitative efficacy data, provide detailed experimental methodologies for key assays, and visualize the pertinent signaling pathways and experimental workflows.
Data Presentation: Comparative Efficacy of Aurora Kinase Inhibitors
The following table summarizes the in vitro potency (IC50 values) of several pyridine-based and other notable Aurora kinase inhibitors against Aurora A and Aurora B kinases. These compounds represent different structural classes and showcase a range of potencies and selectivities.
| Compound Name/ID | Core Scaffold | Target Kinase | IC50 (nM) | Reference |
| Alisertib (MLN8237) | Pyrimidine | Aurora A | 1.2 | [4] |
| Aurora B | 396.5 | [4] | ||
| AMG 900 | Phthalazin-amine | Aurora A | 5 | [4] |
| Aurora B | 4 | [4] | ||
| Aurora C | 1 | [4] | ||
| PF-03814735 | Pyrimidine | Aurora A | 5 | [4] |
| Aurora B | 0.8 | [4] | ||
| Danusertib (PHA-739358) | 3-Aminopyrazole | Aurora A | 13 | [5][6] |
| Aurora B | 79 | [6] | ||
| Aurora C | 61 | [6] | ||
| Compound 18 (CYC116) | N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine | Aurora A | 8.0 (Ki) | [7] |
| Aurora B | 9.2 (Ki) | [7] | ||
| SCH 1473759 (12k) | Imidazo-[1,2-a]-pyrazine | Aurora A | 0.02 (Kd) | [8] |
| Aurora B | 0.03 (Kd) | [8] |
Experimental Protocols
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the IC50 value of a compound against a target kinase, such as Aurora A, using a luminescence-based assay that measures ADP production.[9][10]
Materials:
-
Purified recombinant Aurora A kinase
-
Kinase-specific substrate (e.g., Kemptide)
-
Adenosine Triphosphate (ATP)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[10]
-
Test compounds (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Luminometer plate reader
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 1 mM.
-
Assay Plate Preparation: Add 1 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a master mix containing the kinase assay buffer, Aurora A kinase, and the substrate.
-
Initiate the reaction by adding 2 µL of the enzyme and 2 µL of the substrate/ATP mix to each well.
-
Incubate the plate at room temperature for 60 minutes.[10]
-
-
Signal Generation:
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay: Inhibition of Histone H3 Phosphorylation
This assay measures the ability of a compound to inhibit Aurora B kinase activity in a cellular context by quantifying the phosphorylation of its substrate, Histone H3.[9][11]
Materials:
-
Human cancer cell line (e.g., HCT116)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibody: Rabbit anti-phospho-Histone H3 (Ser10)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Western blotting reagents and equipment
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with serial dilutions of the test compounds for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with PBS and then add ice-cold Lysis Buffer. Collect the cell lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-Histone H3 (Ser10).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of Histone H3 phosphorylation.
Mandatory Visualization
Caption: Simplified signaling pathway of Aurora A and B kinases during the G2/M phase and mitosis.
Caption: General workflow for the discovery and development of Aurora kinase inhibitors.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Aurora kinase inhibitors as anti-cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Update on Aurora Kinase Targeted Therapeutics in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 5. PHA-739358, a potent inhibitor of Aurora kinases with a selective target inhibition profile relevant to cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. promega.com [promega.com]
- 11. frontiersin.org [frontiersin.org]
Safety Operating Guide
Proper Disposal of 6-(Methylsulfonyl)pyridin-3-amine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 6-(Methylsulfonyl)pyridin-3-amine are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information, including a detailed operational and disposal plan for this compound. Adherence to these procedures is critical to mitigate risks and maintain a safe research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This compound is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if working outside of a fume hood or if dust is generated. |
All handling of solid this compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Spill and Accidental Release Procedures
In the event of a spill, evacuate unnecessary personnel from the area. Wearing the appropriate PPE, follow these steps:
-
Containment: Prevent the further spread of the material. Avoid the generation of dust.
-
Cleanup: Carefully sweep or shovel the spilled solid material into a suitable, labeled container for disposal. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by washing with soap and water.
-
Disposal: The collected waste and cleaning materials must be treated as hazardous waste and disposed of according to the procedures outlined below.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. In-lab chemical treatment or neutralization is not advised without specific, validated protocols due to the potential for hazardous reactions and byproducts.
Experimental Protocol for Waste Segregation and Collection
-
Waste Identification and Segregation:
-
Isolate all waste containing this compound, including pure, unused compound, contaminated labware (e.g., weighing paper, pipette tips, vials), and solutions.
-
As a pyridine derivative, this waste should be segregated into the "Nitrogen-Containing Organic Waste" stream if available, or a general "Non-halogenated Organic Waste" stream. Do not mix with incompatible waste streams like strong oxidizing agents or strong acids.
-
-
Containerization:
-
Solid Waste: Collect solid this compound waste and contaminated materials in a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable option.
-
Liquid Waste: For solutions containing this compound, use a dedicated, leak-proof, and shatter-resistant waste container.
-
Ensure all containers are kept closed except when adding waste. Do not overfill containers; a general guideline is to fill to no more than 80% capacity.
-
-
Labeling:
-
The waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards associated with the compound (e.g., "Toxic," "Irritant")
-
The date the waste was first added to the container.
-
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area away from heat, sparks, and open flames.
-
Ensure the storage area is secure and only accessible to authorized personnel.
-
-
Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the collection of the hazardous waste.
-
Provide them with a copy of the Safety Data Sheet (SDS) for this compound.
-
Disposal Workflow
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always refer to your institution's specific waste management guidelines and the manufacturer's most recent Safety Data Sheet for the most comprehensive information.
Essential Safety and Operational Protocols for Handling 6-(Methylsulfonyl)pyridin-3-amine
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount for both personal safety and environmental responsibility. This document provides crucial safety and logistical information for managing 6-(Methylsulfonyl)pyridin-3-amine, ensuring operational integrity and adherence to safety protocols.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is warranted, treating it as a potentially hazardous substance. The safety recommendations provided are based on the known hazards of structurally related compounds, namely pyridine derivatives and sulfonyl-containing molecules. Pyridine and its derivatives are known to be hazardous, potentially causing skin and eye irritation, and may be harmful if inhaled or swallowed.[1][2][3]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is mandatory for handling this compound. All operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][4] The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Nitrile or neoprene gloves | Laboratory coat | Use in a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary. |
| Solution Preparation | Chemical splash goggles[2] | Nitrile or neoprene gloves[1][2] | Laboratory coat[1][2] | Work within a chemical fume hood.[1] |
| Conducting Reactions | Chemical splash goggles and face shield[2][5] | Nitrile or neoprene gloves[2] | Chemical-resistant laboratory coat or apron[5] | Work within a certified chemical fume hood.[1] |
| Waste Disposal | Chemical splash goggles[2] | Nitrile or neoprene gloves[2] | Laboratory coat[2] | Handle in a well-ventilated area, preferably within a chemical fume hood.[4] |
Experimental Protocol: Safe Handling and Disposal
Handling:
-
Always work in a well-ventilated area, such as a fume hood, to avoid the inhalation of any dust or vapors.[6]
-
Avoid formation of dust during handling.[6]
-
Ground and secure containers when dispensing or pouring the product to prevent static discharge.[5]
-
Use explosion-proof equipment and non-sparking tools.[5]
-
Avoid contact with skin, eyes, and clothing.[7]
-
Wash hands and face thoroughly after handling.[7]
-
Store the compound in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[1][7] Keep the container tightly closed.[1][8]
Spill Management: In the event of a spill, evacuate the area if necessary. Wearing appropriate PPE, contain the spill using an absorbent material suitable for organic compounds.[4] Collect the contaminated absorbent material and place it in a designated "Halogenated Organic Waste" container, assuming the potential for halogenated reagents in synthesis, or a similarly appropriate labeled hazardous waste container.[4] Clean the spill area thoroughly.
Disposal Plan
Treat this compound and any contaminated materials as hazardous waste.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Containerization:
-
Use only approved, chemically compatible, and clearly labeled hazardous waste containers.[9] The container must be in good condition, with a secure, leak-proof lid.[9]
-
The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name "this compound" and its approximate concentration and quantity.[9]
-
-
Storage:
-
Decontamination of Empty Containers:
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste container.[4]
-
Engage a licensed and reputable chemical waste management company for the final disposal.[6][10] These facilities typically use high-temperature incineration to safely destroy the compounds.[4]
-
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. kishida.co.jp [kishida.co.jp]
- 9. benchchem.com [benchchem.com]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
